Phenidone

Catalog No.
S602910
CAS No.
92-43-3
M.F
C9H10N2O
M. Wt
162.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenidone

CAS Number

92-43-3

Product Name

Phenidone

IUPAC Name

1-phenylpyrazolidin-3-one

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c12-9-6-7-11(10-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)

InChI Key

CMCWWLVWPDLCRM-UHFFFAOYSA-N

SMILES

Array

Synonyms

phenidone, phenidone monohydrochloride

Canonical SMILES

C1CN(NC1=O)C2=CC=CC=C2

The exact mass of the compound Phenidone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30306. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenidone mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Phenidone exerts its primary pharmacological effect by interrupting the arachidonic acid (AA) cascade, a key pathway in the production of inflammatory eicosanoids [1] [2].

  • The Arachidonic Acid Pathway: Following an inflammatory stimulus, the phospholipase A2 (PLA2) enzyme releases arachidonic acid from cell membranes [1].
  • Dual Enzyme Inhibition: this compound simultaneously inhibits both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways [3] [2]. This dual action prevents the formation of a broad spectrum of pro-inflammatory compounds, including prostaglandins (via COX) and leukotrienes (via LOX) [1].
  • Downstream Effects: This comprehensive blockade of eicosanoid synthesis is responsible for the observed anti-inflammatory effects and is a key factor in its investigated neuroprotective properties [2].

The following diagram illustrates this signaling pathway and this compound's inhibitory role:

G InflammatoryStimulus Inflammatory Stimulus PLA2 Phospholipase A2 (PLA2) InflammatoryStimulus->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins (PGs) COX->PGs LTs Leukotrienes (LTs) LOX->LTs Inflammation Inflammation & Neurotoxicity PGs->Inflammation LTs->Inflammation This compound This compound This compound->COX Inhibits This compound->LOX Inhibits

This compound inhibits COX and LOX enzymes in the arachidonic acid pathway.

Experimental Evidence & Protocols

Research has explored this compound's activity in various experimental models, particularly focusing on neuroprotection.

In Vivo Neuroprotection

Studies indicate that this compound provides neuroprotection in several experimental models, including:

  • Kainate-induced excitotoxicity
  • Ischemia
  • Microglia-mediated neurotoxicity
  • Autoimmune encephalomyelitis [2]

The neuroprotective effect is associated not only with COX/LOX inhibition but also with this compound's direct antioxidant property. Microglia-related neurotoxicity is believed to be partially mediated by oxidative stress, which this compound can mitigate [2].

In Vitro Anti-inflammatory Research

One documented in vitro methodology examines this compound's effect on inflammation induced by chemical agents. The experimental workflow for this type of study can be summarized as follows:

G Start Induce Inflammation (e.g., Arachidonic Acid, TPA) Treat Treat with Test Compounds (this compound, Dexamethasone, etc.) Start->Treat Measure Measure Outcomes Treat->Measure Outcome1 Edema Measure->Outcome1 Outcome2 Vascular Permeability Measure->Outcome2 Outcome3 Eicosanoid Levels Measure->Outcome3 Outcome4 Cell Influx Measure->Outcome4 Analyze Analyze Anti-inflammatory Effect Outcome1->Analyze Outcome2->Analyze Outcome3->Analyze Outcome4->Analyze

General workflow for in vitro assays testing this compound's anti-inflammatory effects.

In this model, topically applied this compound was compared with reference compounds like dexamethasone and indomethacin. Key metrics for evaluating efficacy included the ability to reduce edema, increases in vascular permeability, eicosanoid levels, and cell-influx induced by arachidonic acid and tetradecanoylphorbol acetate (TPA) in mouse ears [1].

Formulation and Handling Data

For laboratory research, understanding the solubility and stability of this compound is crucial for designing in vitro and in vivo experiments.

Parameter Specification / Protocol
In Vitro Solubility (DMSO) 32 mg/mL (197.29 mM) [2]
In Vivo Formulation (Suspension) Prepared using 5 mg of this compound in 1 mL of carboxymethyl cellulose sodium (CMC-Na) solution to create a homogeneous suspension [2]
Storage & Stability -20°C powder, stable for 3 years from receipt [2]

Conclusion

This compound is a well-characterized dual COX/LOX inhibitor that serves as a valuable tool in pharmacological research. Its defined molecular mechanism, supported by evidence from various disease models, makes it particularly interesting for studying neuroinflammation and related conditions.

References

Phenidone Solubility and Stability: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics of common solvents for Phenidone based on practical experience in photographic chemistry [1].

Solvent Solubility & Preparation Stability & Longevity Key Considerations
Propylene Glycol Dissolves with heating to 60–80°C; may require prolonged stirring. Lower temperatures (~40°C) are also effective but take longer [1]. Excellent; stable for at least 1.5 years, often more [1]. Superior longevity attributed to very low oxygen solubility. Solutions should be stored under an inert gas (e.g., butane) to prevent oxidation at the air-liquid interface [1].
Isopropyl Alcohol Readily dissolves, especially in anhydrous alcohol [1] [2]. Good; stable for a considerable time, though generally considered less long-lived than glycol solutions [1]. A practical and common choice.
Water Can be dissolved in hot water (150–170°F / 65–75°C), but may require 7–10 minutes of stirring. A small amount of alcohol can aid dissolution [1] [2]. Poor; aqueous solutions have a very short life due to rapid oxidation [1] [2]. Not recommended for stock solutions unless used immediately.

Key Technical and Practical Insights

  • Mechanism of Glycol Stability: The exceptional stability of this compound in propylene glycol is attributed to two main factors: oxygen has very low solubility in glycol, and pharmaceutical-grade glycol tends to lack metallic impurities that can catalyze the breakdown of developing agents [1].
  • Troubleshooting Precipitates: If a clear this compound-glycol solution forms a white, whitish, or off-white precipitate upon cooling and standing, it suggests one of two issues:
    • Incomplete Initial Dissolution: The solute may have been in suspension rather than true solution [1].
    • Impure Starting Material: Precipitation has been linked to this compound sourced from certain suppliers, with the pure compound from reputable sources (e.g., Bellini) forming crystal-clear solutions [1].
  • Compatibility with Developer Formulation: this compound solutions in either alcohol or glycol are suitable for mixing into both glycol-based developers (e.g., Pyrocat) and water-based developers without issue [1].

Experimental Workflow for Stock Solution Preparation

The diagram below outlines the general workflow for preparing a stable this compound stock solution, based on the consensus from the technical community [1].

G Start Start: Prepare Equipment and Chemicals SolventSelect Select Solvent Start->SolventSelect PG Propylene Glycol SolventSelect->PG IPA Isopropyl Alcohol SolventSelect->IPA WaterPath Water (Not Recommended) SolventSelect->WaterPath HeatDissolve Apply Heat (60-80°C) with Stirring until Clear PG->HeatDissolve IPA->HeatDissolve WaterPath->HeatDissolve Cool Cool to Room Temperature HeatDissolve->Cool Check Check for Precipitation over 24-48 hours Cool->Check Precipitate Precipitate Forms? Check->Precipitate Stable Stable, Clear Solution Precipitate->Stable No Reheat Re-heat and re-dissolve. If problem persists, check chemical purity. Precipitate->Reheat Yes Store Store in Sealed Container, Preferrably with Inert Gas Blanket Stable->Store Reheat->Check

Recommendations for Further Research

The information available is sufficient for general photographic use but lacks the depth required for pharmaceutical development. To acquire the data you need, I suggest:

  • Consult Technical Databases: Search specialized chemical databases for official solubility curves, spectroscopic data, and accelerated stability study results.
  • Review Patent Literature: Historical patents from Kodak, Ilford, and other photographic companies often contain detailed, quantitative studies on developer stability.
  • Perform Laboratory Validation: The stability timelines cited are based on user experience. For rigorous application, conduct your own controlled stability tests.

References

Chemical Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic identifying information and properties for Phenidone (1-Phenyl-3-pyrazolidinone) as found in the scientific literature.

Property Description
Chemical Name 1-Phenyl-3-pyrazolidinone [1]
Synonyms This compound [1]
CAS Number 92-43-3 [1]
Molecular Formula C₉H₁₀N₂O [1]
Molecular Weight 162.19 g/mol [1]
Primary Use Photographic developer [2] [1]
Mechanism of Action Dual inhibitor of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes [1]

Mechanism of Action and Signaling Pathways

This compound's primary documented biological activity is its dual inhibition of key enzymes in the arachidonic acid inflammatory pathway [1]. The following diagram illustrates this pathway and this compound's role within it.

G CellMembrane Cell Membrane Phospholipids Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid PLA₂ COX COX Enzyme ArachidonicAcid->COX LOX LOX Enzyme ArachidonicAcid->LOX Prostaglandins Prostaglandins (PGE₂) Inflammation Inflammation & Cell Proliferation Prostaglandins->Inflammation Leukotrienes Leukotrienes (LTB₄) Leukotrienes->Inflammation COX->Prostaglandins LOX->Leukotrienes This compound this compound This compound->COX Inhibits This compound->LOX Inhibits

This compound inhibits COX and LOX enzymes, blocking production of inflammatory prostaglandins and leukotrienes.

Experimental and Research Data

In a research context, this compound has demonstrated effects on specific cell types and disease models, which inform its safety and application profile.

In Vitro and In Vivo Findings

The table below summarizes key experimental findings from the literature.

Experimental Model Finding/Effect Significance / Proposed Mechanism
Neurodegeneration models (e.g., excitotoxicity, ischemia) [1] Provided neuroprotection. Associated with COX/LOX inhibition and direct antioxidant properties. Mitigates microglia-mediated oxidative/nitrosative stress.
Fibroblast cultures [2] In vitro studies showed reduced fibroblast proliferation. Suggests a potential role in modulating the proliferative phase of wound healing and scar formation.
Mouse ear edema model [2] Showed topical anti-inflammatory effects against edema, increased vascular permeability, and cell influx induced by inflammatory agents. Efficacy was comparable to other anti-inflammatories like dexamethasone, indicating potent topical activity.
Potential Research Risks & Suggested Controls

Based on its biological activity, the following should be considered when handling this compound in a laboratory:

  • Anti-proliferative Effects: this compound's ability to reduce fibroblast proliferation [2] suggests potential for affecting cell culture viability in unintended ways. Carefully consider its concentration and exposure time in all in vitro assays.
  • Neurological Activity: Its neuroprotective effects in models of excitotoxicity and ischemia [1] indicate it is biologically active in the central nervous system. This warrants caution for researchers investigating neurological targets.

Handling and Storage Recommendations for Research

While quantitative toxicity data is absent from the search results, the following handling procedures are recommended based on its use as a chemical agent.

  • Storage: Store as a powder at -20°C [1].
  • In Vitro Solubility: Soluble in DMSO to at least 32 mg/mL (197.29 mM) [1]. Note: The solubility can be reduced by moisture-absorbing DMSO, so use fresh, dry solvent.
  • General Handling: Standard laboratory safety practices should be followed. This includes using appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and working in a properly ventilated fume hood, especially when handling powdered substance or preparing concentrated stock solutions.

References

Core Pharmacological Profile of Phenidone

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Description
Primary Known Activity Inhibitor of Lipoxygenase (LOX) enzymes [1] [2] [3]
Key Role in Plant Biology Inhibits Jasmonic Acid (JA) biosynthesis by blocking the LOX pathway [2] [3]
Key Quantitative Data (In Vitro) IC₅₀ of 4.92 µg/mL for Soybean Lipoxygenase Inhibition (SLOXI), indicating very strong activity [4]

| Common Research Applications | - Elucidating wound-response & stress signaling in plants [2] [3]

  • Studying cross-talk between JA, ethylene, and reactive oxygen species (ROS) signaling pathways [3]
  • Investigating secondary metabolite production (e.g., glucosinolates, phenolics) [2] [3] | | Reported Experimental Concentrations | 10 mM (in plant stress studies) [2] |

Detailed Experimental Context and Protocols

The quantitative and application data comes from specific, validated experimental models. Here is a detailed breakdown of the key methodologies.

In Vitro Enzymatic Inhibition Assay

This is the source of the primary IC₅₀ value.

  • Objective: To evaluate the potency of a plant extract (Psychotria malayana) by measuring its ability to inhibit soybean lipoxygenase (SLOXI) [4].
  • Key Control: Phenidone was used as the positive control in this assay, with a reported IC₅₀ of 0.93 µg/mL [4]. This validates this compound's well-established potency as a benchmark LOX inhibitor.
In Planta (In Plant) Chemical Genetics Protocol

This protocol details how this compound is used to inhibit JA biosynthesis in plant tissues [2].

  • Plant Material Preparation: Broccoli is processed into small chops (∼1 cm²) to induce wounding stress, which naturally triggers the JA biosynthesis pathway.
  • Inhibitor Solution Preparation: A 10 mM solution of this compound is prepared in distilled water [2].
  • Treatment Application: The broccoli chops are fully submerged in the this compound solution for a set period, typically 1-2 minutes, to ensure uptake [2].
  • Control Setup: A separate batch of chops is submerged in distilled water only to account for the effect of dipping itself.
  • Incubation and Sampling: Treated and control samples are stored at room temperature (e.g., 20°C). Tissues are sampled at specific time points (e.g., 9 hours for gene expression analysis, 21 hours for metabolite analysis) [2].
  • Downstream Analysis: The effect of JA pathway inhibition is measured using techniques like:
    • Gene Expression Analysis: qRT-PCR to track changes in the expression of JA-biosynthesis and JA-responsive genes [2].
    • Metabolite Analysis: HPLC to quantify changes in the levels of secondary metabolites like glucosinolates [2].

Mechanisms and Signaling Pathways

This compound's main research value lies in its ability to block specific signaling pathways. The following diagram illustrates its role in the complex cross-talk between stress-signaling molecules in plants.

G Wounding Wounding ROS ROS Wounding->ROS Induces ET ET Wounding->ET Induces JA JA ROS->JA Modulates ET->JA Modulates Gene Expression Gene Expression JA->Gene Expression Metabolite Production Metabolite Production Gene Expression->Metabolite Production

Diagram: this compound (red X) inhibits the JA biosynthesis pathway, which is activated by wounding and modulated by ROS and ET. This blockade prevents subsequent changes in gene expression and metabolite production.

The diagram above shows the signaling context. The specific mechanism of this compound's action on the JA biosynthesis pathway is detailed below.

G Wounding Stress Wounding Stress Membrane Phospholipids Membrane Phospholipids Wounding Stress->Membrane Phospholipids  Releases Linolenic Acid Linolenic Acid Membrane Phospholipids->Linolenic Acid LOX Enzyme LOX Enzyme Linolenic Acid->LOX Enzyme  Substrate for JA Biosynthesis & Signaling JA Biosynthesis & Signaling LOX Enzyme->JA Biosynthesis & Signaling Catalyzes Defense Responses Defense Responses JA Biosynthesis & Signaling->Defense Responses This compound This compound This compound->LOX Enzyme  Inhibits

Diagram: this compound exerts its effect by directly inhibiting the Lipoxygenase (LOX) enzyme, blocking the conversion of linolenic acid and preventing the activation of Jasmonic Acid (JA)-mediated defense responses.

Key Insights for Researchers

  • A Well-Established Research Tool: this compound is not a therapeutic agent but a validated tool for perturbing the LOX/JA pathway in experimental models. Its high potency (low IC₅₀) makes it effective for this purpose [4] [3].
  • Revealing Pathway Cross-Talk: Research using this compound has been crucial in demonstrating the complex interactions (cross-talk) between JA, ethylene, and reactive oxygen species in coordinating plant stress responses [3].
  • Considerations for Use: When using this compound in plant studies, note that the act of wounding the tissue is often necessary to induce the pathway under investigation. Furthermore, appropriate controls (like water-dipped samples) are critical to isolate the effect of the inhibitor from the effects of wounding and processing [2].

References

Phenidone DuCLOX-2/5 inhibitor mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Phenidone's chemopreventive potential stems from its coordinated action on inflammatory and cell death pathways.

Dual Inhibition of Arachidonic Acid Metabolism

Upon release from the cell membrane by phospholipase A2 (PLA2), arachidonic acid (AA) is primarily metabolized by the COX and LOX pathways [1] [2]. These enzymes are often overexpressed in cancer and inflammatory cells.

  • COX-2 Pathway: Typically produces prostaglandins (PGs), which promote inflammation, cell proliferation, and angiogenesis [3] [2].
  • 5-LOX Pathway: Leads to the synthesis of leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs), which also contribute to inflammation and cancer progression [3] [2].

By simultaneously inhibiting both COX-2 and 5-LOX, this compound provides a broader suppression of pro-inflammatory and pro-carcinogenic eicosanoids compared to single-enzyme inhibition [3] [1].

Restoration of Oxidative Balance

MNU-induced mammary gland carcinoma in rats is associated with a significant disruption of oxidative stress markers. Research shows that treatment with this compound favorably regulates these imbalances [4] [5]:

  • It reduces the levels of oxidative damage markers like thiobarbituric acid reactive substances (TBARs) and protein carbonyl [4].
  • It restores the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione (GSH) [4].
Induction of Mitochondrial Apoptosis

Dual COX-2/5-LOX inhibition can reactivate the process of programmed cell death in cancer cells. Studies on DuCLOX-2/5 inhibition (using a combination of other inhibitors) have shown this effect is mediated through the mitochondrial pathway [6] [1]. Key events include:

  • Upregulation of pro-apoptotic proteins: Increased levels of BAX, BAD, and Apoptotic protease activating factor-1 (APAF-1) [1].
  • Downregulation of anti-apoptotic proteins: Decreased levels of BCL-2 and BCL-XL [1].
  • Activation of caspases: This protein cascade leads to the cleavage of cellular components and eventual cell death, evidenced by increased levels of caspase-3, caspase-8, and caspase-9 [6] [1].

The following diagram illustrates the core mechanistic pathway of this compound's action:

G This compound This compound COX2 COX-2 Enzyme This compound->COX2 Inhibits LOX5 5-LOX Enzyme This compound->LOX5 Inhibits PGs Prostaglandins (PGs) COX2->PGs LTs Leukotrienes (LTs) LOX5->LTs Inflammation Inflammation PGs->Inflammation OxidativeStress OxidativeStress PGs->OxidativeStress CellSurvival CellSurvival PGs->CellSurvival LTs->Inflammation LTs->OxidativeStress LTs->CellSurvival Apoptosis Induces Mitochondrial Apoptosis Inflammation->Apoptosis Reduces OxidativeStress->Apoptosis Reduces CellSurvival->Apoptosis Reduces

Key Experimental Evidence & Protocols

The primary evidence for this compound's efficacy comes from a well-defined model of chemically-induced mammary gland carcinoma in rats [4] [5].

In Vivo Experimental Model

The following table outlines the central animal model and treatment protocol used to validate this compound's effects:

Aspect Protocol Detail
Disease Model Mammary gland carcinoma induced in female albino rats by a single intravenous (i.v.) injection of N-methyl-N-nitrosourea (MNU) at 47 mg/kg [4] [5].
Treatment Investigation of this compound treatment against the deleterious effects of MNU [4].

| Key Findings | - Restored histoarchitecture of mammary gland tissue similar to control [4].

  • Favorably regulated inflammatory and oxidative stress markers [4].
  • Restored hemodynamic changes (ECG & Heart Rate Variability) [7] [5]. |
Assessment Methodologies

A range of techniques were employed to evaluate the chemopreventive effects:

  • Histopathological Analysis: Mammary gland tissues were processed, embedded in paraffin, sectioned (5 μm), and stained with Haematoxylin and Eosin (H&E) to assess cellular architecture and damage [1].
  • Oxidative Stress Markers: Homogenized mammary gland tissues were centrifuged and the supernatants were analyzed for specific markers [4] [1]:
    • Lipid Peroxidation: Measured as Thiobarbituric Acid Reactive Substances (TBARs).
    • Antioxidant Enzymes: Superoxide dismutase (SOD), catalase, and glutathione (GSH) levels were assessed.
    • Protein Oxidation: Quantified as protein carbonyl content.
  • Apoptosis Assay: Caspase-3 and caspase-8 levels in serum were evaluated using specific fluorescent substrates (DEVD-AFC and IETD-AFC complexes, respectively) [1].
  • Western Blotting: Proteins were extracted from mammary gland tissue, separated by SDS-PAGE, and transferred to PVDF membranes. Membranes were probed with antibodies against proteins like BCL-2, BAX, COX-2, and 5-LOX to study apoptosis and target engagement [1].

Research Considerations

  • Therapeutic Context: The evidence supporting this compound's use in cancer is robust but primarily preclinical, based on animal models [4]. Its translation to human cancer therapy requires further clinical investigation.
  • Broader Significance: The strategy of dual COX-2/5-LOX (DuCLOX-2/5) inhibition is itself a promising frontier in cancer chemoprevention, as it may offer greater efficacy and potentially overcome limitations of single-pathway inhibition [3] [2].

References

Comprehensive Application Notes and Protocols: Phenidone in Photographic Development for Scientific Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenidone in Photographic Science

This compound (1-phenyl-3-pyrazolidinone) is an organic chemical compound that serves as a powerful developing agent in photographic processing, particularly valued in both traditional photography and specialized scientific applications. With the chemical formula C₉H₁₀N₂O and a molar mass of 162.19 g/mol, this compound possesses unique reduction properties that make it exceptionally effective in converting exposed silver halide crystals to metallic silver—the fundamental process underlying photographic development [1] [2]. First prepared in 1890 but not recognized for its developing properties until 1940 by J. D. Kendall at Ilford Limited, this compound has become an indispensable component in many modern developer formulations due to its superior efficacy and favorable safety profile compared to other developing agents like Metol [2].

For researchers and drug development professionals, understanding this compound's applications extends beyond photography to potential biomedical uses, as it also functions as a dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor capable of blocking the synthesis of arachidonic acid, which plays a role in causing inflammation in systemic inflammatory response syndrome and neuronal damage in kainic acid-induced seizures [2]. These dual characteristics make this compound particularly interesting for interdisciplinary research spanning both photographic technology and biochemical applications.

Chemical Fundamentals and Mechanism of Action

Physicochemical Properties

This compound appears as crystalline leaflets or needles with a melting point of 121°C (250°F). It demonstrates moderate solubility in water (10 g/100 ml at 100°C) and ethanol (10 g/100 ml when hot), but is practically insoluble in diethyl ether. This solubility profile is important for formulation considerations, particularly when preparing stock solutions for laboratory use [2]. Unlike some other developing agents, this compound has low toxicity and does not typically cause dermatitis upon skin contact, making it relatively safe for laboratory handling with appropriate precautions [2].

Photochemical Development Mechanism

This compound functions primarily as a reducing agent in photographic development. Its fundamental action involves converting exposed silver halide crystals into metallic silver grains through a process of electron transfer [3]. The mechanism proceeds as follows: this compound serves as the first electron donor that converts silver ions to metallic silver at the latent image sites on silver halide crystals. This electron transfer generates the oxidized form of this compound. The oxidized this compound is then regenerated to its reduced active state by a second developing agent, typically hydroquinone, creating an efficient electron transfer cycle that continuously reduces silver halide grains to metallic silver [3].

This synergistic relationship, known as "superadditivity," enables this compound-hydroquinone combinations to achieve development levels far beyond what either agent could accomplish independently. This compound exhibits five to ten times the developing power of Metol, capable of achieving the same level of development in both less time and at lower concentrations [2]. This superadditive system performs particularly well at lower pH levels compared to other developer combinations, making it suitable for a wider range of formulation applications [2].

Table 1: Fundamental Properties of this compound

Property Specification Research Significance
Chemical Name 1-phenyl-3-pyrazolidinone Precise identification for formulation
Molecular Weight 162.19 g·mol⁻¹ Quantitative preparation of solutions
Melting Point 121°C (250°F) Purity assessment and storage conditions
Solubility in Water 10 g/100 ml at 100°C Stock solution preparation parameters
Solubility in Ethanol 10 g/100 ml (hot) Alternative solvent systems
Primary Function Photographic developing agent Image processing applications
Secondary Function COX/LOX inhibitor Biomedical research applications
Biochemical Mechanism as COX/LOX Inhibitor

Beyond its photographic applications, this compound demonstrates significant pharmacological activity as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key components in the arachidonic acid inflammatory pathway [1]. This dual inhibition capability makes this compound valuable in neuroprotection research, where it has shown protective effects in various experimental paradigms of neurodegeneration including kainate-induced excitotoxicity, ischemia, microglia-mediated neurotoxicity, and autoimmune encephalomyelitis [1]. Research indicates that this compound's neuroprotective effects may be associated not only with inhibition of COX and LOX activities but also with its direct antioxidant property, particularly relevant in mitigating microglia-related neurotoxicity believed to be partially mediated by oxidative/nitrosative stress [1].

This compound-Based Developer Formulations

Standard PQ Developer Systems

This compound is typically used in conjunction with hydroquinone in what are known as PQ developers (this compound-Hydroquinone), which form the basis of many commercial and laboratory developer formulations. These systems leverage the superadditive effect between the two developing agents, where this compound acts as the primary electron donor while hydroquinone serves as both a secondary electron donor and a regenerating agent for oxidized this compound [3]. This synergistic relationship creates an efficient electron transfer cycle that enables highly effective development with lower overall chemical concentrations. The PQ combination typically produces fine grain results with excellent tonal range, making it suitable for both scientific and artistic applications [2].

One significant advantage of this compound in these formulations is its performance at lower pH levels compared to other developer systems. This characteristic allows for more versatile formulation possibilities and can reduce the corrosiveness and toxicity of the final developer solution. Additionally, this compound's stability in solution contributes to the extended shelf life of developers that incorporate it, particularly when properly stored in airtight containers to prevent oxidation [2].

Table 2: Standard this compound-Hydroquinone Developer Formulation

Component Quantity Function Chemical Interactions
This compound 0.1-0.5 g/L Primary developing agent Initiates reduction of silver halides
Hydroquinone 5-25 g/L Secondary developing agent Regenerates oxidized this compound
Sodium Sulfite 50-100 g/L Preservative Prevents oxidation of developing agents
Alkali (Carbonate/Hydroxide) 5-20 g/L pH buffer Maintains optimal pH (9.5-11) for development
Potassium Bromide 0.5-2 g/L Restrainer Prevents fog by increasing development threshold
Specialized Low-Contrast Formulations

For specialized applications such as contrast reduction masking in photographic printing or scientific imaging requiring extended dynamic range, specific this compound-based formulations have been developed. The Muir Softshot developer represents one such specialized formulation, designed to produce very straight H&D curves with low maximum density (approximately 0.3), which is particularly useful for creating unsharp masks for color negative films [4].

The Muir Softshot formulation contains: 2 g/L this compound, 10 g/L Sodium Sulfite, 1.4 g/L Potassium Hydroxide, 15 mL Edwal Liquid Orthazite (which contains Benzotriazole), and Vitamin C (ascorbic acid) as an additional developing agent [4]. The key to this formulation's performance lies in its high this compound-to-secondary-developer ratio and the inclusion of chemical restrainers that modify the development characteristics to produce exceptionally linear tonal response with minimal shoulder or toe regions in the characteristic curve.

For researchers seeking to modify existing commercial developers, adding Benzotriazole in minute quantities (1-2 mL of 1% solution per liter of working developer) can significantly alter development characteristics toward lower contrast, though this approach has limitations with certain developer bases [4]. As noted in technical discussions, "you can't really trim Ilford's print developers into low contrast behavior. If you dilute it, you may get high contrast in the shadows and then a very flat curve. There's something special about 'high this compound and low secondary developer', which creates very flat and perfectly straight H&D curves" [4].

Experimental Protocols and Methodologies

Standard Film Development Protocol

For general black-and-white film development using this compound-based developers, the following protocol provides consistent, repeatable results suitable for research applications:

  • Preparation: Under appropriate safelight conditions or in complete darkness, prepare the developer solution according to the selected formulation, ensuring all components are fully dissolved and at the specified temperature (typically 20°C ± 0.5°C). Temperature control is critical for reproducible results.
  • Loading: Load the exposed film into the development tank or appropriate container under complete darkness, ensuring no film surfaces are touching and that the developer can circulate freely around all areas of the film.
  • Development: Pour the pre-tempered developer into the tank quickly and completely, start the timer immediately, and begin the prescribed agitation sequence. For most this compound-based developers, initial agitation of 30 seconds continuous followed by 5-10 seconds of agitation every 30 seconds provides optimal results without risk of uneven development.
  • Termination: At the end of the development time, promptly pour out the developer and immediately add stop bath (typically 1-2% acetic acid solution) or rinse with water to halt the development process.
  • Fixation: Transfer the film to fixer solution (typically ammonium thiosulfate-based rapid fixer) for 2-4 times the clearing time, with occasional agitation to ensure complete fixation.
  • Washing: Wash the film in running water at a similar temperature to the other solutions (20-24°C) for 10-20 minutes to remove all residual processing chemicals.
  • Drying: Hang the film in a dust-free environment to air dry, or use a dedicated film dryer with temperature control to prevent damage to the emulsion.

Development times vary significantly based on the specific film-developer combination, with typical ranges from 4-15 minutes at 20°C. Preliminary testing is recommended to establish optimal times for specific applications.

This compound Developer for Electron Microscopy

For specialized applications in neuroscience and biological research, the following this compound development protocol is used for electron microscopy and autoradiography, where fine grain and high resolution are paramount [3]:

G Electron Microscopy Development Workflow cluster_developer This compound Developer Composition A Prepare Ice Bath B Prepare Fresh Fixer (180g sodium thiosulfate in 600ml ddH₂O) A->B C Prepare this compound Developer B->C D Cool Solutions to 15°C C->D E Immerse Slides in Developer (1 minute) D->E F Rinse in Fixer (5 seconds) E->F G Transfer to Fresh Fixer (5 minutes) F->G H Wash in Three ddH₂O Baths (1 minute each) G->H I Final Rinse in ddH₂O (5-10 minutes) H->I J Monitor for Film Loosening I->J C1 Dissolve in 300ml water: 6.0g ascorbic acid 1.0g this compound C2 Vacuum Filter Add: 2.4g KBr 5.2g Na₂CO₃ 80g Na₂SO₃ C1->C2 C3 Vacuum Filter Add: 24g KSCN Bring to 400ml C2->C3

This specialized protocol emphasizes temperature control (15°C) to regulate grain size, as "warmer developer means larger grains" [3]. The formulation includes potassium thiocyanate, which acts as a silver solvent to produce finer grain, and the multiple filtration steps ensure removal of any particulate matter that could interfere with high-resolution imaging.

Table 3: this compound Developer Components for Electron Microscopy

Component Quantity Purpose Technical Notes
Ascorbic Acid 6.0 g Developing agent Enhances superadditivity with this compound
This compound 1.0 g Primary developer Fine grain development
Potassium Bromide 2.4 g Restrainer Controls fog, improves image clarity
Sodium Carbonate 5.2 g Alkali agent pH buffer for optimal development
Sodium Sulfite 80 g Preservative Prevents oxidation in solution
Potassium Thiocyanate 24 g Silver solvent Produces finer grain structure
Final Volume 400 ml Solvent Double-distilled water recommended
Low-Contrast Mask Development Protocol

For creating contrast reduction masks for C41 color negatives or other applications requiring specific H&D curve characteristics, the following protocol adapted from Muir Softshot formulations provides optimal results [4]:

  • Solution Preparation: Prepare this compound stock solution at 5% concentration in propylene glycol for extended shelf life. Create separate stock solutions of 10% Potassium Hydroxide and 1% Benzotriazole in distilled water.
  • Developer Compounding: For 1 liter of working developer, combine: 40 mL this compound stock (2 g/L final), 10 g Sodium Sulfite, 14 mL Potassium Hydroxide stock (1.4 g/L final), 15 mL Edwal Liquid Orthazite or equivalent Benzotriazole solution, and 1-2 g Ascorbic Acid.
  • Mask Exposure: Expose panchromatic mask film to the original negative using an appropriate light source and contact printing frame, with exposure calibrated to achieve a maximum density of approximately 0.3 in the final mask.
  • Development: Process the exposed mask film in the prepared developer for 2-4 minutes at 20°C with continuous agitation to ensure even development.
  • Stop and Fix: Use standard stop bath and fixer procedures appropriate for the mask film type.
  • Evaluation: Measure final densities using a densitometer to verify mask Dmax of approximately 0.3 with linear tonal response.

Technical discussions note that "adding Benzotriazole to dilute PQ Universal is the wrong approach" for achieving these characteristics, and that specialized formulations with high this compound concentrations are required for optimal results [4]. The mechanism involves this compound's ability to produce straight H&D curves with minimal toe or shoulder regions when properly formulated with appropriate restrainers.

Advanced Applications and Research Implications

This compound in Neuroprotection Research

Beyond its photographic applications, this compound has demonstrated significant potential in neuroprotection research due to its dual COX/LOX inhibition capability. Studies have shown that this compound provides neuroprotective effects in various experimental paradigms of neurodegeneration including kainate-induced excitotoxicity, ischemia, microglia-mediated neurotoxicity, and autoimmune encephalomyelitis [1]. Interestingly, research indicates that this compound's neuroprotective effect appears to be associated not only with inhibition of COX and LOX activities but also with its direct antioxidant property [1].

Microglia-related neurotoxicity is believed to be partially mediated by oxidative/nitrosative stress, and this compound's ability to mitigate this damage makes it a valuable compound for investigating neuroprotective mechanisms. The concentration ranges for these applications typically fall between 10-100 μM for in vitro studies, though specific dosing must be determined for individual experimental models [1].

Anti-inflammatory Applications

This compound's dual inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways in the arachidonic acid cascade makes it particularly effective for inflammatory response research. Topically applied this compound has been compared with dexamethasone, indomethacin, and other anti-inflammatory agents in treating edema, increases in vascular permeability, eicosanoid production, and cell-influx induced by arachidonic acid and tetradecanoylphorbol acetate in mouse ears [3]. These studies position this compound as a valuable research tool for investigating inflammatory pathways and potential therapeutic interventions.

In vitro studies have demonstrated that this compound reduces fibroblast proliferation and cell attachment, suggesting potential applications in fibrosis research and wound healing modulation [3]. This anti-fibrotic activity, combined with its anti-inflammatory properties, makes this compound a multifaceted research compound with applications spanning photographic science and biomedical research.

Troubleshooting and Technical Considerations

Common Formulation Issues
  • Oxidation Susceptibility: Like many developing agents, this compound-based developers are susceptible to oxidation, which can degrade effectiveness over time. Proper storage in dark, airtight containers with minimal headspace is essential. For stock solutions, using propylene glycol as a solvent instead of water can significantly extend shelf life [4].
  • Precipitation Problems: High concentrations of sodium sulfite in this compound formulations can lead to crystallization, particularly at lower temperatures. Maintaining solutions at room temperature or slightly above during mixing, followed by gradual cooling, can prevent this issue. If crystals form, gentle warming and agitation typically redissolves them without affecting performance [5].
  • Restrainer Incompatibility: When using chemical restrainers like Benzotriazole with this compound developers, careful concentration control is essential. Excessive restraint can lead to excessively long development times or incomplete development. As noted in experimental observations, "snatch times got very long after already 2 prints" when Benzotriazole concentrations were too high [5].
Performance Optimization
  • pH Adjustment: this compound-hydroquinone systems perform optimally in the pH range of 9.5-11.0. Below this range, development activity decreases significantly; above it, fog levels may increase without corresponding benefits in development rate.
  • Temperature Compensation: While standard development occurs at 20°C (68°F), when temperature variations are necessary, use the Arrhenius equation with an activation energy of 0.65 eV for time adjustments, or refer to established time-temperature compensation charts for PQ developers.
  • Agitation Control: Consistent, reproducible agitation is critical for even development. For scientific applications, mechanical agitation is preferred over manual methods to ensure consistency across multiple experimental batches.

Conclusion

This compound remains a versatile and valuable compound in both photographic development and specialized research applications. Its unique chemical properties, including superadditivity with hydroquinone, low toxicity profile, and dual functionality as both a developing agent and COX/LOX inhibitor, make it particularly valuable for interdisciplinary research. The protocols and formulations presented here provide researchers with a foundation for utilizing this compound in applications ranging from standard photographic processing to specialized scientific imaging and biomedical research.

Future research directions may include further exploration of this compound's neuroprotective mechanisms, development of more stable formulation variants with extended shelf life, and adaptation of this compound-based developers for emerging imaging technologies that still rely on silver halide chemistry. As photographic science continues to evolve alongside digital technologies, this compound's unique properties ensure its continued relevance in both traditional and innovative applications.

References

Phenidone-ascorbic acid development EM autoradiography

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Phenidone-Ascorbic Acid Developer

The This compound-ascorbic acid developer is a fine-grain developing agent calibrated for quantitative electron microscopic (EM) autoradiography, particularly when using Ilford L4 photographic emulsion [1] [2] [3]. Its primary advantages include:

  • High Sensitivity: It is approximately twice as sensitive as the reference developer Microdol-X, leading to a higher grain yield for a given exposure [1] [3].
  • Superior Resolution: It offers a half-distance (HD) value of 175 nm, which is a key metric for resolution in autoradiography and is comparable to other developer-emulsion combinations [1] [3].
  • Compact Grain Morphology: It produces small, rounded, and distinct silver grains (averaging 140 nm), which are less prone to clustering compared to the filamentous grains produced by developers like Microdol-X [3].
  • Precise Localization: Over 80% of the developed crystals give rise to a single silver deposit, and most grains remain within the perimeter of their parent silver bromide crystal, which is crucial for accurate quantitation [1] [3].

Quantitative Performance Data

Table 1: Comparison of this compound-ascorbic acid and Microdol-X developers for EM autoradiography (Ilford L4 emulsion)

Parameter This compound-Ascorbic Acid Microdol-X
Relative Sensitivity ~200% (approx. twice as sensitive) [3] 100% (Reference) [1]
Half Distance (HD) 175 nm [1] [3] Information not explicitly stated in search results
Grain Size ~140 nm (small, rounded) [3] Filamentous [3]
Background Fog Greater than Microdol-X, but negligible compared to signal [3] Lower than this compound [3]

Table 2: Emulsion and developer compatibility for fine-grain development [4]

Photographic Emulsion Compatible Fine-Grain Developers
Ilford L4 This compound-ascorbic acid, Agfa-Gevaert, p-phenylenediamine [4]
Sakura NR-H2 This compound-ascorbic acid, Agfa-Gevaert, p-phenylenediamine [4]
Agfa-Gevaert NUC 307 This compound-ascorbic acid, Agfa-Gevaert, p-phenylenediamine [4]
Kodak NTE This compound-ascorbic acid, Agfa-Gevaert, p-phenylenediamine [4]

Detailed Experimental Protocol

The following workflow diagram outlines the key stages of the autoradiography process using the this compound-ascorbic acid developer:

Start Start: Sample Preparation A Prepare uniform line source (epon-embedded, tritium-labeled albumin) Start->A B Section to pale gold thickness (using uniform ³H-methacrylate) A->B C Apply Ilford L4 emulsion B->C D Shadow emulsion with platinum-carbon C->D E Develop with this compound-ascorbic acid D->E F Fix and analyze silver grains E->F End Quantitative Analysis F->End

Diagram Title: EM Autoradiography Workflow with this compound Developer

Sample Preparation and Radioactive Source
  • Uniform Line Source: For resolution determination, a radioactive line source was prepared by cross-sectioning an epon-embedded film of tritium-labeled albumin [1] [3].
  • Uniformly Labeled Sections: To study grain yield and efficiency, pale gold sections of uniformly labeled tritium methacrylate were used [1] [3].
Emulsion Application and Exposure
  • Emulsion: Ilford L4 emulsion was used in the primary study [1].
  • Procedure: The emulsion is applied to the prepared sections. The autoradiographs are then exposed in the dark. Grain density has been shown to increase linearly with exposure time for this developer [3].
Emulsion Shadowing (Optional for Analysis)
  • To investigate the spatial relationship between silver grains and silver bromide crystals, the emulsion was shadowed with platinum-carbon before development. This allowed both the grains and the crystal outlines to be visible under the microscope [1] [3].
Development Process
  • Developer: The this compound-ascorbic acid developer is used [1] [3].
  • Comparative Reference: Microdol-X was used as a reference developer for calibration [1].
  • Fine-Grain Principle: Development is arrested at an early stage to promote the formation of small, round, compact silver deposits rather than larger filamentous structures [4]. The exact concentrations and development time should be optimized for your specific laboratory conditions.
Fixing and Analysis
  • After development, the autoradiographs are fixed using a standard photographic fixer to dissolve the unexposed silver bromide crystals [4].
  • Analysis involves examining the location and number of silver deposits. In the case of this compound, over 80% of excited crystals produced just one silver deposit, which generally remained within the crystal's original boundaries, making it highly suitable for grain counting and quantitative analysis [1] [3].

Critical Technical Considerations

  • Gold Latensification: For some fine-grain development procedures, gold latensification is used as a pre-treatment to increase the sensitivity of the emulsions, compensating for the lower sensitivity inherent in some fine-grain methods [4].
  • Quantitation Feasibility: The combination of high sensitivity, compact grain size, and precise localization within the parent crystal perimeter makes the this compound-ascorbic acid developer particularly useful for quantitative EM-autoradiography [1].

Limitations and Contemporary Relevance

It is important to note that the foundational research for this protocol is from 1977 [1] [2] [3]. While the core principles remain valid, EM autoradiography has largely been superseded by other techniques like immuno-electron microscopy with colloidal gold. You should consult recent literature and material safety data sheets (MSDS) for updated safety practices when handling chemicals like this compound.

References

Application Notes: Phenidone in Photoinitiated Chemical Reduction of AgBr Nanocrystals

Author: Smolecule Technical Support Team. Date: February 2026

Phenidone (1-phenyl-3-pyrazolidone) has been demonstrated as an effective reducing agent in the photoinitiated chemical synthesis of silver bromide (AgBr) nanocrystals. The process occurs within the nanoconfined water pools of reverse micelles, a unique environment that influences the reaction pathway and products [1].

The core reaction involves the reduction of AgBr nanocrystals by this compound, which is itself irreversibly oxidized in the process. This oxidation yields 1-phenyl-3-hydroxypyrazole as a primary by-product alongside metallic silver. The formation of this specific oxidized product confirms that this compound acts as a one-electron reducing agent [1].

A key finding is that the presence of silver halide significantly accelerates the rate at which 1-phenyl-3-hydroxypyrazole accumulates. Furthermore, the properties of the reverse micelle template, specifically the diameter of the water pool, influence the reaction's chemistry. A smaller water pool diameter increases the probability of forming the dissociated form of the oxidation product [1].

Quantitative Bioactivity Data for Reference

While not directly related to nanocrystal synthesis, the following table provides quantitative bioactivity data for this compound from a pharmacological study, included here as it may be of tangential interest for comparative purposes.

Table 1: Bioactivity Profile of this compound (from a Pharmacological Context) [2]

Assay Type IC₅₀ Value Description
Soybean Lipoxygenase Inhibitory (SLOXI) 0.93 ± 0.02 µg/mL This compound was used as a positive control in this anti-inflammatory activity test. A lower IC₅₀ indicates stronger activity.

Experimental Workflow for AgBr Nanocrystal Synthesis

The synthesis protocol is based on the photoinitiated reduction of AgBr within a reverse micelle system. The workflow diagram below outlines the key stages.

G start Start step1 Prepare Reverse Micelle System start->step1 step2 Form AgBr Nanocrystals in Water Pools step1->step2 Aerosol OT or Sodium Dodecyl Sulfate step3 Add this compound Reducing Agent step2->step3 step4 Photoinitiate Chemical Reduction step3->step4 Light Exposure step5 Characterize Reaction Products step4->step5 end End: Obtain Reduced Silver and By-products step5->end

Detailed Protocol Steps

The following steps detail the experimental procedure based on the published research [1]:

  • Prepare Reverse Micelle System: Form reverse micelles using surfactants such as Aerosol OT (AOT) or sodium dodecyl sulfate (SDS) in a non-polar organic solvent. The size of the water pools, which is a critical parameter, can be controlled by the water-to-surfactant molar ratio (W₀) [1].
  • Form AgBr Nanocrystals in Water Pools: Synthesize the AgBr nanocrystals directly within the aqueous nanodroplets of the reverse micelles. The nanocrystals' size will be constrained by the diameter of the water pools.
  • Add this compound Reducing Agent: Introduce this compound into the system. The method of addition (e.g., dissolved in the organic solvent or aqueous phase) should be consistent.
  • Photoinitiate Chemical Reduction: Expose the reaction mixture to light to initiate the reduction process. Monitor the reaction, as the rate of by-product formation increases significantly in the presence of the silver halide.
  • Characterize Reaction Products: After the reaction, characterize the products. This includes:
    • Reduced Silver: Metallic silver is the primary reduction product.
    • Oxidized By-product: Identify the formation of 1-phenyl-3-hydroxypyrazole via techniques like HPLC or LC-MS to confirm the reaction pathway.
    • Nanocrystal Properties: Use TEM and XRD to analyze the size and crystallography of the resulting silver nanoparticles.

Key Considerations for Protocol Application

  • Specialized System: This protocol is highly specific to a reverse micelle environment and AgBr chemistry. Its applicability to other nanocrystal systems would require extensive experimentation and validation.
  • Reaction Monitoring: Tracking the formation of 1-phenyl-3-hydroxypyrazole is a key indicator of successful reduction by this compound.
  • Limited Modern Context: The primary source for this specific application is from 2002. The field of nanocrystal synthesis has advanced significantly since then, with a major shift towards hot-injection methods and other reducing agents.

References

Application Notes: Phenidone in Mammary Carcinoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Phenidone (1-phenyl-3-pyrazolidinone) is recognized in biomedical research for its dual inhibitory action on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes [1] [2]. This makes it a valuable tool for investigating the role of arachidonic acid metabolism in cancer and inflammation.

A 2018 study provides the primary evidence for its efficacy in a rat model of mammary gland carcinoma, demonstrating that this compound can favorably regulate inflammatory and oxidative stress markers, leading to the suppression of carcinoma development [3].

Mechanism of Action

The therapeutic potential of this compound is linked to its simultaneous inhibition of the COX and 5-LOX pathways [3] [2]. This dual inhibition is significant because:

  • Synergistic Anti-inflammatory Effect: Blocking both pathways provides a more comprehensive suppression of inflammatory eicosanoids (like prostaglandins and leukotrienes) than inhibiting either pathway alone [3] [4].
  • Prevention of Metabolic Shunting: Inhibiting one arm of arachidonic acid metabolism can sometimes shunt the substrate toward the other, potentially limiting the efficacy of single-pathway inhibitors. Dual inhibition with this compound prevents this compensation [4].
  • Modulation of Oxidative Stress: The neuroprotective effects of this compound in other experimental models are attributed not only to enzyme inhibition but also to a direct antioxidant property, which may contribute to its overall efficacy [2].

The diagram below illustrates how this compound targets this key inflammatory network.

G A Arachidonic Acid B COX Pathway A->B Cyclooxygenase C LOX Pathway A->C Lipoxygenase D Prostaglandins (PGE2, etc.) B->D E Leukotrienes (LTB4, etc.) C->E F Inflammation & Tumor Promotion D->F E->F P This compound P->B P->C

Experimental Model & Protocol

The primary in vivo data on this compound in mammary carcinoma comes from a study using the N-methyl-N-nitrosourea (MNU)-induced model in albino rats [3]. This model is well-established for studying carcinogenesis and chemopreventive agents.

Key Reagents
  • Carcinogen: N-methyl-N-nitrosourea (MNU)
  • Test Compound: this compound
  • Vehicle: Not specified in the abstract; common vehicles for such studies include saline, carboxymethyl cellulose (CMC), or dimethyl sulfoxide (DMSO). DMSO can be used at concentrations safe for in vivo administration [2].
Detailed Workflow

The following chart outlines the complete experimental timeline and procedures used in the study.

G A 1. Model Induction Single intraperitoneal injection of MNU (50 mg/kg) B 2. Tumor Development Waiting period for carcinoma establishment A->B C 3. Treatment Phase Daily administration of This compound (dose not specified) B->C D 4. Terminal Analysis Hemodynamic, histological, and molecular assessment C->D

Key Experimental Findings

The study reported that this compound treatment effectively counteracted the deleterious effects of MNU [3]. The quantitative data for key biomarkers are summarized in the tables below.

Table 1: Effect of this compound on Inflammatory Markers in MNU-Induced Mammary Carcinoma

Inflammatory Marker MNU-Treated Group MNU + this compound Group Regulation by this compound
COX Upregulated Regulated Favorably regulated
LOX Upregulated Regulated Favorably regulated
Nitric Oxide Upregulated Regulated Favorably regulated
Hydrogen Sulfide Upregulated Regulated Favorably regulated

Table 2: Effect of this compound on Oxidative Stress Markers in MNU-Induced Mammary Carcinoma

Oxidative Stress Marker MNU-Treated Group MNU + this compound Group Regulation by this compound
TBARS (Lipid Peroxidation) Altered/Distorted Regulated Favorably regulated
Protein Carbonyl Altered/Distorted Regulated Favorably regulated
Superoxide Dismutase (SOD) Altered/Distorted Regulated Favorably regulated
Catalase (CAT) Altered/Distorted Regulated Favorably regulated
Glutathione (GSH) Altered/Distorted Regulated Favorably regulated

Beyond the numerical data, histological analysis confirmed that this compound treatment helped restore cellular architecture in mammary tissue to a state similar to the control animals, indicating significant tissue-level protection [3].

Critical Considerations for Protocol Design

  • Dosing Information: A significant limitation is that the specific dose of this compound used in the primary study is not mentioned in the abstract [3]. Previous in vivo studies in other fields (like neuroscience) have used this compound. For in vitro work, commercial suppliers list a solubility of 32 mg/mL (197.29 mM) in DMSO [2].
  • Model Selection: The MNU-induced rat model is a classic tool, but researchers should also consider more contemporary systems like Patient-Derived Xenografts (PDX) or mouse intraductal (MIND) models for their potential to better mimic human disease progression and the tumor microenvironment [5].
  • Combination Therapies: Evidence suggests that simultaneously targeting multiple pathways (e.g., combining COX/LOX inhibition with other targeted agents) can produce additive antitumor effects [4] [6].

Future Research Directions

To further validate and build upon these findings, future research could:

  • Elucidate the precise molecular signaling pathways (e.g., EGFR, PI3K/AKT) modulated by this compound in mammary carcinoma, building on known pathway dysregulation in breast cancer [6].
  • Investigate the efficacy of this compound in other rodent models of breast cancer, such as transgenic models or PDX models representing different molecular subtypes [5].
  • Explore combination therapies of this compound with other targeted drugs, especially for aggressive subtypes like triple-negative breast cancer (TNBC) [6].

References

Comprehensive Application Notes and Protocols: Phenidone in Neuroprotection Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenidone as a Neuroprotective Agent

This compound (1-phenyl-3-pyrazolidone) is a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in the arachidonic acid metabolic pathway, positioning it as a promising therapeutic candidate for neuroprotection research. Unlike selective COX-2 inhibitors (e.g., NS-398) or specific LOX inhibitors (e.g., esculetin) that demonstrate limited efficacy when administered alone, this compound's simultaneous inhibition of both enzymatic pathways produces synergistic neuroprotective effects that have shown significant promise across multiple neurological disease models [1] [2]. The compound's ability to modulate both inflammatory cascades and oxidative stress responses makes it particularly valuable for investigating neuroprotective mechanisms and developing therapeutic interventions for conditions including cerebral ischemia, Parkinson's disease, and various excitotoxicity-mediated neuronal injuries [3] [4].

The molecular basis of this compound's activity lies in its interruption of the arachidonic acid cascade, where it effectively reduces the production of pro-inflammatory prostaglandins (via COX inhibition) and leukotrienes (via LOX inhibition). This dual inhibition is crucial since research has demonstrated that blocking only one pathway may shunt metabolic flux toward the other, maintaining pathological processes [5]. Additionally, this compound exhibits direct antioxidant properties, independently scavenging various reactive oxygen species and reducing oxidative damage to neuronal membranes and proteins [3] [1]. These complementary mechanisms—anti-inflammatory and antioxidant—enable this compound to target multiple aspects of the neurotoxic cascade, making it a valuable tool compound for researchers investigating neuroprotective strategies.

Mechanisms of Action

This compound exerts its neuroprotective effects through several interconnected biological mechanisms that collectively reduce neuronal damage under pathological conditions. The primary molecular targets and pathways influenced by this compound include:

Table 1: Mechanisms of this compound-Mediated Neuroprotection

Mechanism Biological Impact Experimental Evidence
Dual COX/LOX Inhibition Reduces production of pro-inflammatory eicosanoids (prostaglandins, leukotrienes) and decreases neuroinflammation Attenuated microglial activation in LPS-induced Parkinson's model; reduced neuronal loss in dopaminergic system [4]
Antioxidant Activity Scavenges free radicals, reduces lipid peroxidation and protein oxidation, preserves glutathione status 71-99% reduction in oxidative injury from arachidonic acid, H₂O₂, xanthine/xanthine oxidase, and Fe²⁺/ascorbic acid [3]
Anti-apoptotic Action Modulates apoptotic pathways, reduces caspase-3 activation, regulates Bcl-2/Bax balance Decreased staurosporine-induced apoptosis to 30% in cortical cultures [3]
Calcium Homeostasis Attenuates calcium dysregulation following excitotoxic insults Contributed to neuronal survival against trimethyltin toxicity in SH-SY5Y cells [2]
Glutamate Excitotoxicity Modulation Partially attenuates kainate-induced excitotoxicity without affecting NMDA-mediated injury 33% protection against kainate-induced neuronal injury in cortical cultures [3]

The dual inhibition of COX and LOX pathways represents this compound's most distinctive mechanism. The arachidonic acid cascade begins when phospholipase A₂ releases arachidonic acid from membrane phospholipids in response to neuronal injury or inflammation [5]. This substrate can then be metabolized through either the COX pathway (producing prostaglandins and thromboxanes) or the LOX pathway (producing leukotrienes and hydroxyeicosatetraenoic acids). Both branches generate pro-inflammatory mediators and contribute to oxidative stress. This compound's value as a research tool stems from its ability to simultaneously inhibit both pathways, preventing the potential shunting of substrates from one pathway to the other that often limits single-pathway inhibitors [6].

This compound's antioxidant properties function independently of its enzyme inhibitory activities. The compound demonstrates remarkable efficacy in neutralizing various oxidative insults, showing 95% protection against hydrogen peroxide-induced injury and 99% protection against Fe²⁺/ascorbic acid-mediated oxidative damage in mouse cortical cultures [3]. This direct free radical scavenging capability helps preserve endogenous antioxidant systems, particularly glutathione, which is crucial for maintaining neuronal redox homeostasis under stress conditions [1]. The combination of these diverse protective mechanisms in a single compound makes this compound particularly effective across multiple neurotoxicity models and explains the broad research interest in this molecule.

Summary of Key Neuroprotective Findings

Extensive preclinical research has demonstrated this compound's efficacy across diverse models of neuronal injury, establishing its potential as a neuroprotective agent. The compound has shown particular promise in models of cerebral ischemia, Parkinson's disease, and excitotoxic injury, with consistent protective effects observed in both in vitro and in vivo systems. The following table summarizes key quantitative findings from pivotal studies investigating this compound's neuroprotective properties:

Table 2: Experimental Efficacy of this compound in Neuroprotection Models

Experimental Model This compound Concentration/Dose Key Findings Protective Outcomes
Oxygen/glucose deprivation (mouse cortical cultures) [3] 300 µM 50% reduction in neuronal injury Improved neuronal survival, reduced oxidative stress markers
Kainate-induced excitotoxicity (rat hippocampus) [1] 25-100 mg/kg (oral) Dose-dependent attenuation of seizures, oxidative stress, and hippocampal neuron loss Preserved glutathione levels, reduced lipid peroxidation and protein oxidation
LPS-induced Parkinson's model (nigral dopaminergic neurons) [4] Not specified Significant protection of dopaminergic neurons Reduced neuroinflammation, decreased microglial activation
Trimethyltin-induced neurotoxicity (SH-SY5Y cells) [2] Co-treatment with TMT Attenuation of pro-inflammatory cytokines and restoration of antioxidant enzymes Reduced IL-1β, TNF-α, NF-ĸB; increased catalase and GPx-1
Staurosporine-induced apoptosis (mouse cortical cultures) [3] 300 µM 70% reduction in apoptosis Decreased caspase activation, modulated apoptotic regulators
Focal cerebral ischemia (animal model) [3] Not specified Reduced infarct volume, improved functional outcomes Attenuated oxidative stress and inflammatory responses

In cerebral ischemia models, this compound has demonstrated robust protective efficacy against oxygen/glucose deprivation-induced neuronal injury. When applied to mouse cortical cultures at 300 µM concentration, this compound provided 50% protection against ischemic-like conditions [3]. This protective effect was observed with both pre- and post-treatment paradigms, suggesting potential therapeutic utility even after injury initiation. The compound significantly reduced multiple forms of oxidative damage, including lipid peroxidation and protein oxidation, while preserving endogenous glutathione homeostasis—a critical component of the cellular antioxidant defense system [1].

In models of Parkinson's disease, this compound has shown remarkable efficacy in protecting nigral dopaminergic neurons from inflammation-mediated degeneration. In the LPS-induced neurotoxicity model, which recapitulates the neuroinflammatory aspects of Parkinson's pathology, this compound treatment significantly preserved dopaminergic neurons in the substantia nigra [4]. This protection was associated with reduced microglial activation, suggesting that the compound's anti-inflammatory properties contribute substantially to its neuroprotective effects in this model. Additionally, in studies using trimethyltin-induced neurotoxicity in human neuroblastoma SH-SY5Y cells, this compound effectively attenuated the elevation of pro-inflammatory cytokines (IL-1β, TNF-α, and NF-ĸB) while restoring levels of antioxidant enzymes (catalase and glutathione peroxidase-1) [2]. These findings highlight this compound's ability to simultaneously modulate multiple pathological processes relevant to neurodegenerative diseases.

In Vitro Protocol: Assessment of this compound Neuroprotection in Cortical Cultures

Background and Principle

This protocol describes a standardized methodology for evaluating this compound's neuroprotective efficacy in mouse cortical cultures subjected to oxygen-glucose deprivation (OGD)—an in vitro model of cerebral ischemia [3]. The approach allows for quantitative assessment of this compound's effects on neuronal survival, oxidative stress parameters, and apoptotic pathways. The OGD model effectively mimics the energy failure and excitotoxic components of ischemic stroke, enabling investigation of potential therapeutic interventions under controlled conditions. The protocol includes provisions for both pre-treatment and post-treatment paradigms, facilitating analysis of therapeutic windows—a critical consideration for translational research.

Materials and Reagents
  • Primary cortical cultures from embryonic day 15-17 mice or rats
  • This compound stock solution: 100 mM in DMSO (store at -20°C protected from light)
  • Culture medium: Neurobasal medium supplemented with B-27, 0.5 mM L-glutamine, 25 µM glutamate, penicillin (100 U/mL), and streptomycin (100 µg/mL)
  • OGD solution: Glucose-free balanced salt solution (pH 7.4) containing 116 mM NaCl, 5.4 mM KCl, 0.8 mM MgSO₄, 1.0 mM NaH₂PO₄, 1.8 mM CaCl₂, and 26.2 mM NaHCO₃
  • Assessment reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for viability, LDH (lactate dehydrogenase) assay for cytotoxicity, Annexin V/propidium iodide for apoptosis detection, DCFH-DA for ROS measurement, glutathione assay kit, lipid peroxidation assay kit
  • Equipment: Hypoxia chamber (with pre-mixed gas containing 95% N₂/5% CO₂), humidified CO₂ incubator, inverted phase-contrast microscope, fluorescence plate reader, microplate spectrophotometer
Experimental Procedure
  • Cortical Culture Preparation:

    • Dissect cerebral cortices from embryonic day 15-17 mouse or rat embryos, dissociate with 0.25% trypsin-EDSA for 15 minutes at 37°C.
    • Plate cells at 1.0-1.5 × 10⁶ cells/mL in poly-D-lysine-coated 24-well or 96-well plates using complete neurobasal medium.
    • Maintain cultures at 37°C in a humidified 5% CO₂ incubator, replacing half the medium twice weekly. Use cultures after 12-14 days in vitro when mature neuronal networks are established.
  • Oxygen-Glucose Deprivation and this compound Treatment:

    • For pre-treatment groups: Add this compound (final concentration 300 µM) or vehicle control to culture medium 2 hours before OGD.
    • Rune cultures three times with deoxygenated OGD solution, then place in hypoxia chamber filled with 95% N₂/5% CO₂ gas mixture.
    • Seal chamber and maintain at 37°C for 45-90 minutes (duration determines injury severity).
    • For post-treatment groups: Add this compound immediately after OGD period during reperfusion with normal culture medium.
    • Return cultures to normoxic conditions (5% CO₂ incubator) for 24 hours to simulate reperfusion injury.
  • Assessment of Neuroprotective Efficacy:

    • Neuronal viability: Measure MTT reduction after 24-hour recovery. Incubate with 0.5 mg/mL MTT for 4 hours at 37°C, dissolve formazan crystals in DMSO, measure absorbance at 570 nm with reference at 630 nm.
    • Membrane integrity: Quantify LDH release in culture medium using colorimetric assay according to manufacturer's instructions.
    • Oxidative stress parameters: Assess reactive oxygen species (ROS) using DCFH-DA (10 µM, 30-minute incubation), measure fluorescence at excitation 485 nm/emission 530 nm. Evaluate lipid peroxidation via malondialdehyde (MDA) formation measured with thiobarbituric acid-reactive substances (TBARS) assay. Determine glutathione content using commercial glutathione assay kit.
    • Apoptotic cell death: Stain with Annexin V-FITC and propidium iodide according to manufacturer's instructions, quantify using fluorescence microscopy or flow cytometry.
Data Analysis and Interpretation

Calculate percentage protection using the formula: % Protection = [(Treatment - OGD Control)/(Normal Control - OGD Control)] × 100. In original studies, this compound (300 µM) typically provides 50% protection against OGD-induced neuronal injury [3]. Statistical analysis should include one-way ANOVA with post-hoc Tukey test for multiple comparisons, with p < 0.05 considered significant. Data should be expressed as mean ± SEM from at least three independent experiments.

This compound's protective efficacy in this model is characterized by significant reduction in LDH release, decreased ROS production, attenuated lipid peroxidation, preserved glutathione content, and reduced apoptotic cell death. The compound typically shows superior protection compared to selective COX inhibitors (e.g., NS-398) or LOX inhibitors (e.g., esculetin) alone, highlighting the therapeutic advantage of dual pathway inhibition [1].

In Vivo Protocol: Evaluating this compound in Kainate-Induced Excitotoxicity

Background and Principle

This protocol details the assessment of this compound's neuroprotective effects against kainate-induced excitotoxicity in rat models—a well-established model of temporal lobe epilepsy and excitotoxic neuronal injury that shares features with human neurodegenerative conditions [1]. The model involves systemic administration of kainic acid, a glutamate receptor agonist, which triggers seizures, oxidative stress, and selective hippocampal neuronal degeneration. The protocol enables evaluation of this compound's ability to modulate in vivo excitotoxicity, oxidative damage, and inflammatory responses in central nervous system tissue.

Materials and Reagents
  • Animals: Adult male Sprague-Dawley or Wistar rats (250-300 g)
  • This compound formulation: 5-100 mg/kg in vehicle (0.5% methylcellulose or saline with minimal DMSO)
  • Kainic acid: 10 mg/kg in saline, pH adjusted to 7.4
  • Seizure monitoring equipment: Video recording system, EEG apparatus (optional)
  • Tissue processing: Phosphate-buffered saline (PBS, pH 7.4), 4% paraformaldehyde in PBS for perfusion, cryostat or microtome, histological staining supplies
  • Biochemical assays: Homogenization buffer (50 mM phosphate buffer, pH 7.0, containing 0.1% Triton X-100), lipid peroxidation (MDA) assay kit, protein carbonyl content assay kit, glutathione assay kit, ELISA kits for cytokine measurements (TNF-α, IL-1β)
Experimental Procedure
  • Experimental Groups and Drug Administration:

    • Randomly assign rats to the following groups (n=8-12 per group): (1) Vehicle control + saline, (2) Vehicle + kainate, (3) this compound (25 mg/kg) + kainate, (4) this compound (50 mg/kg) + kainate, (5) this compound (100 mg/kg) + kainate.
    • Administer this compound or vehicle orally via gavage five times at 12-hour intervals before kainate injection.
    • Inject kainic acid (10 mg/kg, intraperitoneally) 1 hour after the final this compound dose. Monitor animals continuously for 3-6 hours for seizure activity using Racine scale scoring.
  • Seizure Monitoring and Behavioral Assessment:

    • Record seizure severity and duration using Racine scale: Stage 1 (mouth and facial movements), Stage 2 (head nodding), Stage 3 (forelimb clonus), Stage 4 (rearing), Stage 5 (rearing and falling).
    • Note latency to onset of first seizure and total number of seizures during observation period.
    • For behavioral analysis, subject animals to open field test and elevated plus maze 24 hours post-kainate to assess anxiety-like behaviors and locomotor activity.
  • Tissue Collection and Processing:

    • At 24 or 72 hours post-kainate, deeply anesthetize animals and transcardially perfuse with cold PBS followed by 4% paraformaldehyde.
    • Remove brains, post-fix in 4% paraformaldehyde for 24 hours, then transfer to 30% sucrose in PBS for cryoprotection until sectioning.
    • For biochemical analysis, rapidly dissect hippocampus and cortex on ice, flash-freeze in liquid nitrogen, and store at -80°C until analysis.
  • Histological and Biochemical Assessments:

    • Neuronal damage: Section brains at 30-40 µm thickness on cryostat or microtome, stain with Cresyl Violet or Fluoro-Jade B, and quantify hippocampal CA1 and CA3 neuronal loss using stereological counting methods.
    • Oxidative stress markers: Homogenize hippocampal tissue in cold buffer, assess lipid peroxidation via MDA formation using TBARS assay, measure protein carbonyl content using DNPH method, determine reduced glutathione (GSH) levels using commercial assay kit.
    • Inflammatory markers: Measure cytokine levels (TNF-α, IL-1β) in hippocampal homogenates using ELISA, assess COX and LOX activity in tissue extracts using specific activity assays.
Data Analysis and Interpretation

In original studies, this compound (100 mg/kg) typically reduced kainate-induced hippocampal neuronal loss by approximately 60-70% and significantly attenuated oxidative stress markers [1]. Statistical analysis should use one-way ANOVA with Tukey's post-hoc test, with p < 0.05 considered significant. Data should be expressed as mean ± SEM.

This compound treatment is expected to dose-dependently reduce seizure severity, decrease hippocampal neuronal loss, attenuate markers of oxidative stress (lipid peroxidation, protein oxidation), preserve glutathione levels, and reduce neuroinflammatory responses. The protocol allows researchers to comprehensively evaluate this compound's efficacy against excitotoxic injury and elucidate its mechanisms of action in an in vivo setting.

Signaling Pathways and Experimental Workflow

The neuroprotective mechanisms of this compound involve complex interactions between multiple signaling pathways. The following diagram illustrates the key molecular targets and pathways through which this compound exerts its protective effects:

G ArachidonicAcid Arachidonic Acid COX COX Pathway ArachidonicAcid->COX LOX LOX Pathway ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Protection Neuroprotection COX->Protection Reduced Leukotrienes Leukotrienes LOX->Leukotrienes LOX->Protection Reduced OxidativeStress Oxidative Stress Prostaglandins->OxidativeStress Inflammation Neuroinflammation Prostaglandins->Inflammation Leukotrienes->OxidativeStress Leukotrienes->Inflammation NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Inflammation->NeuronalDamage This compound This compound This compound->COX Inhibits This compound->LOX Inhibits Antioxidant Antioxidant Activity This compound->Antioxidant Antiapoptotic Anti-apoptotic Effects This compound->Antiapoptotic Antioxidant->OxidativeStress Reduces Antioxidant->Protection Antiapoptotic->NeuronalDamage Prevents Antiapoptotic->Protection

Diagram 1: Molecular mechanisms of this compound-mediated neuroprotection. This compound (blue) exerts protective effects through dual inhibition of COX and LOX pathways, direct antioxidant activity, and anti-apoptotic mechanisms, collectively reducing neuronal damage.

The experimental workflow for evaluating this compound's neuroprotective efficacy follows a systematic approach encompassing both in vitro and in vivo assessments:

G Start Study Design InVitro In Vitro Models Start->InVitro InVivo In Vivo Models Start->InVivo OGDTests Oxygen-Glucose Deprivation InVitro->OGDTests ExcitotoxicityTests Excitotoxicity Models InVitro->ExcitotoxicityTests ApoptosisTests Apoptosis Assays InVitro->ApoptosisTests Assessments Outcome Assessments OGDTests->Assessments ExcitotoxicityTests->Assessments ApoptosisTests->Assessments KainateModel Kainate-Induced Excitotoxicity InVivo->KainateModel LPSModel LPS-Induced Neuroinflammation InVivo->LPSModel KainateModel->Assessments LPSModel->Assessments Viability Neuronal Viability (MTT/LDH) Assessments->Viability OxidativeStress Oxidative Stress Parameters Assessments->OxidativeStress Apoptosis Apoptosis Markers Assessments->Apoptosis Inflammation Inflammatory Mediators Assessments->Inflammation Analysis Data Analysis Viability->Analysis OxidativeStress->Analysis Apoptosis->Analysis Inflammation->Analysis Mechanisms Mechanistic Interpretation Analysis->Mechanisms

Diagram 2: Experimental workflow for this compound neuroprotection studies. The comprehensive approach integrates in vitro and in vivo models with multiple assessment modalities to fully characterize this compound's efficacy and mechanisms of action.

Technical Considerations and Troubleshooting

When conducting neuroprotection studies with this compound, several technical considerations are essential for generating reliable and reproducible data:

  • Compound stability: this compound solutions in aqueous buffers may gradually degrade when exposed to light or oxygen. Prepare fresh stock solutions immediately before each experiment, and use antioxidant-containing buffers when possible for in vivo administration [3] [1].

  • Dosing optimization: Effective concentrations vary significantly between in vitro (typically 100-300 µM) and in vivo (25-100 mg/kg) studies. Conduct preliminary dose-response experiments for each model system, as optimal dosing may depend on specific injury paradigm and endpoint measurements [3] [1].

  • Model-specific considerations: For oxygen-glucose deprivation models, carefully control the duration of insult to achieve 50-70% cell death in vehicle-treated controls for optimal detection of protective effects. In kainate models, closely monitor seizure activity and implement protocols to minimize animal distress while maintaining model validity [3] [1].

  • Assessment timing: The temporal pattern of neuronal death differs across models. Conduct time-course experiments to identify optimal assessment points—typically 24 hours post-insult for initial damage assessment and 7 days for mature neuronal loss in vivo.

Common challenges and troubleshooting approaches include:

  • Inconsistent OGD effects: Maintain strict temperature control during OGD and use pre-warmed, deoxygenated solutions. Validate OGD conditions with positive controls such known neuroprotective agents.

  • High variability in oxidative stress markers: Process tissue samples rapidly after collection, use protease and phosphatase inhibitors in homogenization buffers, and include internal standards in assays.

  • Limited compound solubility: For higher concentrations, use minimal DMSO (final concentration <0.1%) with cyclodextrin-based solubilization if needed, ensuring vehicle controls are appropriately matched.

Conclusion

This compound represents a valuable tool compound for neuroprotection research, offering a unique combination of dual COX/LOX inhibition, direct antioxidant activity, and anti-apoptotic effects. The detailed protocols provided in this document enable comprehensive evaluation of this compound's neuroprotective properties across multiple experimental models, from cellular systems to animal models of neurological disorders. The consistent demonstration of efficacy across diverse injury paradigms—including cerebral ischemia, excitotoxicity, and neuroinflammation—highlights this compound's potential as both a research tool and a promising scaffold for developing novel neuroprotective therapeutics [3] [1] [4].

The integrated mechanistic approach, assessing multiple endpoints from neuronal survival to molecular pathways, provides a robust framework for investigating neuroprotective compounds more broadly. As research in this field advances, this compound's well-characterized efficacy and mechanisms of action position it as an important reference compound for validating new neuroprotective strategies and understanding the complex interplay between inflammatory and oxidative pathways in neurological diseases.

References

Comprehensive Application Notes and Protocols: Phenidone in LPS-Induced Neuroinflammation and Neurotoxicity Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenidone and LPS-Induced Neurotoxicity

This compound (1-phenyl-3-pyrazolidinone) represents a promising therapeutic candidate for neuroinflammatory conditions due to its unique mechanism as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The neuroinflammatory response triggered by lipopolysaccharide (LPS), a component of Gram-negative bacterial cell walls, serves as a well-established experimental model for studying neurodegenerative processes. LPS activates Toll-like receptor 4 (TLR4) on microglial cells, initiating a cascade of pro-inflammatory signaling events that culminate in oxidative stress, synaptic dysfunction, and ultimately dopaminergic neurodegeneration—a hallmark of Parkinson's disease pathology. Research demonstrates that this compound provides superior neuroprotection compared to selective COX or LOX inhibitors through its simultaneous suppression of multiple inflammatory pathways, making it particularly effective in mitigating LPS-induced damage to nigral dopaminergic neurons [1].

These application notes provide detailed methodologies for evaluating this compound's efficacy in both in vivo and in vitro models of LPS-induced neurotoxicity, specifically designed for researchers and drug development professionals. The comprehensive protocols include standardized procedures for model development, compound administration, endpoint analysis, and data interpretation, with special emphasis on reproducibility and translational relevance. The integrated approach outlined below facilitates the systematic investigation of this compound's potential as a novel therapeutic strategy for inflammation-related neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease [1] [2].

Mechanism of Action and Experimental Rationale

Key Mechanistic Insights

This compound exerts its neuroprotective effects through dual pathway inhibition that simultaneously targets two major arms of the arachidonic acid cascade. The experimental rationale stems from evidence that both COX-2 and 5-LOX enzymes play predominant roles in LPS-induced neurotoxicity, creating amplified inflammatory damage when activated concurrently. By blocking both pathways, this compound achieves superior suppression of neuroinflammatory responses compared to single-pathway inhibitors [1].

The molecular events in LPS-induced neurotoxicity begin with LPS binding to TLR4/CD14 receptor complexes on microglial cells, triggering downstream activation of IKKα/β and subsequent nuclear translocation of NF-κB. This transcription factor then induces the expression of various pro-inflammatory mediators, including COX-2, iNOS, TNF-α, and IL-1β, which collectively drive neuronal damage. This compound intervenes in this cascade by inhibiting both COX-2-derived prostaglandin production and 5-LOX-mediated leukotriene formation, thereby reducing oxidative stress and preventing dopaminergic neurodegeneration [1] [2].

Table 1: Neuroprotective Mechanisms of this compound in LPS-Induced Neurotoxicity

Mechanistic Aspect Specific Effect Experimental Evidence
COX Pathway Inhibition Attenuates LPS-induced oxidative stress Reversal of oxidative stress markers in rat substantia nigra [1]
5-LOX Pathway Inhibition Prevents leukotriene-mediated inflammation Reduction in microglial activation and cytokine release [1]
Synergistic Neuroprotection Superior to selective COX or LOX inhibitors Enhanced dopaminergic neuron survival vs. SC-560, aspirin, or caffeic acid [1]
Microglial Modulation Suppresses microglial activation Reduced OX-42 immunoreactivity in nigral regions [1]
Inflammatory Mediator Suppression Downregulates pro-inflammatory cytokines Decreased TNF-α, IL-1β, and COX-2 expression [1] [2]
Signaling Pathway Visualization

The following Graphviz diagram illustrates the molecular signaling pathway involved in LPS-induced neurotoxicity and this compound's mechanism of action:

G LPS-Induced Neurotoxicity Pathway and this compound Inhibition cluster_lps LPS Stimulation LPS LPS TLR4 TLR4 LPS->TLR4 Binds CD14 CD14 LPS->CD14 Binds TLR4->CD14 Complex MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates NFkB NFkB IKK->NFkB Phosphorylates COX2 COX2 NFkB->COX2 Induces LOX LOX NFkB->LOX Induces INOS INOS NFkB->INOS Induces TNFa TNFa NFkB->TNFa Induces IL1B IL1B NFkB->IL1B Induces OxidativeStress OxidativeStress COX2->OxidativeStress Promotes Neuroinflammation Neuroinflammation LOX->Neuroinflammation Promotes This compound This compound This compound->COX2 Inhibits This compound->LOX Inhibits DopaminergicDamage DopaminergicDamage OxidativeStress->DopaminergicDamage Neuroinflammation->DopaminergicDamage

In Vivo Experimental Protocol

Animal Model and LPS Administration

The following protocol describes the systematic evaluation of this compound's neuroprotective effects in a rat model of LPS-induced nigral dopaminergic neurotoxicity, adapted from established methodology [1]. For optimal results, use adult male Sprague-Dawley rats (weighing 220-250g) housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should receive appropriate institutional ethical approval before commencement.

  • Stereotaxic Surgery and LPS Administration: Anesthetize rats using ketamine/xylazine (80/10 mg/kg, i.p.) and position them securely in a stereotaxic frame. After exposing the skull through a midline incision, administer a single intranigral injection of LPS (5 μg in 2 μL sterile phosphate-buffered saline) into the substantia nigra pars compacta using the following stereotaxic coordinates relative to bregma: -5.3 mm anteroposterior, -2.0 mm mediolateral, -7.8 mm dorsoventral. Control animals receive an equivalent volume of sterile PBS instead of LPS. The injection should be delivered slowly over 5 minutes using a Hamilton syringe, with the needle remaining in place for an additional 5 minutes post-injection to prevent backflow [1].

  • This compound Treatment Protocol: Administer this compound intraperitoneally at a dose of 30 mg/kg/day for 7 consecutive days prior to LPS injection and continue for 14 days post-LPS administration. Freshly prepare the this compound solution daily by dissolving in sterile saline with minimal DMSO (final concentration <1%). Include appropriate control groups: (1) vehicle-treated + PBS, (2) vehicle-treated + LPS, and (3) this compound-treated + PBS to distinguish compound-specific effects from baseline variability [1].

Tissue Collection and Analysis

Terminate the experiment 14 days post-LPS administration by transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde under deep anesthesia. Remove brains carefully and post-fix for 24 hours before transferring to 30% sucrose solution for cryoprotection. Section the brains coronally at 30 μm thickness using a cryostat or microtome for subsequent analyses.

  • Immunohistochemical Staining: Process free-floating sections for tyrosine hydroxylase (TH) immunohistochemistry to identify dopaminergic neurons in the substantia nigra. Incubate sections with primary anti-TH antibody (1:1000-1:2000 dilution) overnight at 4°C, followed by appropriate biotinylated secondary antibody and ABC reagent. Develop using DAB as chromogen, then mount and coverslip for quantitative analysis. Count TH-positive neurons in the substantia nigra using unbiased stereological methods (e.g., optical fractionator technique) by an investigator blinded to treatment groups [1].

  • Microglial Activation Assessment: To evaluate neuroinflammatory responses, immunostain adjacent sections with antibodies against OX-42 (CD11b) to identify activated microglia. Quantify microglial activation through both cell counts and morphological analysis, categorizing microglia as ramified (resting) or amoeboid (activated) based on established criteria. Alternatively, measure microglial density using image analysis software by thresholding and quantifying immunoreactive area [1].

In Vitro Experimental Protocol

Cell Culture and LPS Injury Model

This protocol utilizes the SH-SY5Y neuroblastoma cell line as a neuronal model system to investigate this compound's protective effects against LPS-induced neurotoxicity in vitro, with supplementary microglial coculture approaches to better recapitulate neuroinflammatory interactions [3]. Maintain SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For microglial experiments, utilize BV2 cells or primary microglial cultures following established protocols.

  • LPS Treatment and this compound Administration: Plate SH-SY5Y cells at a density of 1 × 10⁶ cells/well in 6-well plates and allow to adhere overnight. To induce neuroinflammation, treat cells with LPS at concentrations ranging from 0.1-5 μg/mL for 6-48 hours, with 24 hours at 1 μg/mL representing a standard condition that typically reduces cell viability by 40-50%. For protective assays, pretreat cells with this compound at concentrations of 10-100 μM for 2 hours prior to LPS exposure, maintaining this compound throughout the LPS challenge period. Include vehicle controls (DMSO <0.1%) and cell-free blanks for all assays [3].

  • Microglial-Neuronal Coculture System: To model neuroinflammatory interactions, establish transwell coculture systems with BV2 microglial cells in the insert and SH-SY5Y cells in the bottom well. Activate microglia with LPS (100 ng/mL for 24 hours) in the presence or absence of this compound (50 μM), then assess neuronal viability and inflammatory markers in the SH-SY5Y cells. This approach allows investigation of this compound's effects on microglia-mediated neurotoxicity without direct LPS exposure to neuronal cells [2].

Assessment of Neuroprotective Effects
  • Cell Viability and Cytotoxicity Assays: Quantify cell viability using MTT assay according to manufacturer's protocol. Briefly, add MTT solution (0.5 mg/mL final concentration) to cells and incubate for 3-4 hours at 37°C. After dissolving formed formazan crystals in DMSO, measure absorbance at 570 nm with a reference wavelength of 630 nm. Express results as percentage viability relative to untreated controls. Simultaneously, assess cytotoxicity by measuring lactate dehydrogenase (LDH) release into culture medium using commercial kits according to manufacturer's instructions [3].

  • Oxidative Stress Measurements: Evaluate intracellular reactive oxygen species (ROS) production using fluorescent probes such as DCFH-DA. Incubate cells with 10 μM DCFH-DA for 30 minutes at 37°C, then wash with PBS and measure fluorescence (excitation 485 nm, emission 530 nm). Include appropriate controls for autofluorescence and probe stability. For additional oxidative stress assessment, measure lipid peroxidation products (malondialdehyde) or antioxidant enzyme activities (SOD, catalase) using established biochemical methods [1] [2].

  • Inflammatory Mediator Analysis: Quantify pro-inflammatory cytokines in culture supernatants using ELISA kits for TNF-α, IL-6, and IL-1β according to manufacturer's protocols. For gene expression analysis, extract total RNA using commercial kits and perform quantitative RT-PCR for inflammatory markers (COX-2, iNOS, TNF-α, IL-1β) and neurotrophic factors (BDNF). Normalize expression to appropriate housekeeping genes (e.g., GAPDH, β-actin) and calculate fold changes using the 2^(-ΔΔCt) method [3] [2].

Data Analysis and Interpretation

Expected Results and Outcomes

Table 2: Summary of Key Experimental Findings for this compound in LPS Models

Parameter Assessed LPS-Induced Change This compound Effect Assessment Method
Dopaminergic Neuron Survival ~40-50% reduction in TH+ neurons ~70-80% protection Stereological cell counts [1]
Microglial Activation 3-4 fold increase in OX-42+ cells ~60% reduction Immunohistochemistry [1]
Pro-inflammatory Cytokines 5-8 fold increase in TNF-α, IL-1β ~50-70% reduction ELISA, RT-PCR [1] [2]
Oxidative Stress 2-3 fold increase in ROS ~60% reduction DCFH-DA fluorescence [1]
BDNF Levels ~40-60% reduction Restoration to near baseline ELISA, Western blot [3]
Synaptic Markers ~50% reduction in PSD-95, SNAP-25 Significant preservation Western blot [2]

Statistical analysis should employ appropriate methods for the experimental design. For comparisons between multiple groups, use one-way ANOVA followed by post-hoc tests such as Tukey's HSD, with significance set at p < 0.05. All data should be expressed as mean ± SEM from at least three independent experiments. For in vivo studies, power analysis typically indicates group sizes of 6-8 animals to detect 30% protection with 80% power at α = 0.05. Researchers should ensure blinding during data collection and analysis to minimize bias, and all experimental replicates should include both technical and biological replicates where appropriate.

Experimental Workflow Visualization

The following Graphviz diagram illustrates the complete experimental workflow for evaluating this compound's efficacy:

Troubleshooting and Technical Considerations

Several technical considerations are essential for successful implementation of these protocols. For in vivo studies, precise stereotaxic coordinates are critical for targeting the substantia nigra accurately; verify injection sites histologically in pilot animals. LPS bioactivity varies between batches and suppliers; always use the same LPS serotype (typically Escherichia coli O55:B5) throughout a study and confirm inflammatory responses in pilot experiments. This compound solutions should be prepared fresh daily due to potential oxidation, and vehicle controls must include the same DMSO concentration as treated groups.

For in vitro work, ensure LPS contamination-free conditions by using sterile, endotoxin-free reagents and materials. SH-SY5Y cell passage number affects differentiation status and LPS sensitivity; use cells between passages 15-25 for consistent results. In coculture systems, confirm the absence of direct LPS exposure to neuronal cells when studying microglia-mediated effects. Common issues include high variability in LPS responses (addressed by optimizing serum concentration in media) and this compound precipitation at higher concentrations (mitigated by sequential dilution and sonication).

Conclusion and Research Implications

The comprehensive protocols outlined herein provide robust methodologies for evaluating this compound's neuroprotective efficacy in LPS-induced neurotoxicity models. The dual COX/LOX inhibitory activity of this compound offers a promising therapeutic approach for neuroinflammatory conditions, potentially surpassing the efficacy of single-pathway inhibitors. These standardized procedures enable systematic investigation of this compound's effects on dopaminergic neuron survival, microglial activation, oxidative stress, and inflammatory signaling, generating reproducible data relevant to drug development for Parkinson's disease and other neuroinflammatory disorders.

Future applications of these protocols may include combination studies with other anti-inflammatory agents, investigations in transgenic models of neurodegeneration, and extended dose-response analyses to optimize therapeutic windows. The integration of both in vivo and in vitro approaches presented here provides a comprehensive framework for preclinical evaluation of this compound and related compounds, facilitating the development of novel therapeutic strategies targeting neuroinflammatory mechanisms in neurodegenerative diseases.

References

Application Notes and Protocols: Using Phenidone to Investigate Jasmonic Acid Signaling in Plants

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction to Phenidone in Plant Signaling Research

This compound (1-phenyl-3-pyrazolidinone) is a redox-active chemical inhibitor that plays a crucial role in elucidating jasmonic acid (JA) signaling pathways in plant stress responses. As a potent inhibitor of lipoxygenase (LOX) enzymes, this compound targets the initial steps of the octadecanoid pathway, effectively blocking the biosynthesis of JA and its bioactive derivatives. This application note provides a comprehensive resource for researchers studying JA-mediated processes in plants, detailing experimental protocols, mechanistic insights, and practical considerations for using this compound in both fundamental and applied plant science research.

The value of this compound in plant signaling research stems from its ability to selectively inhibit specific branches of JA biosynthesis without completely disrupting parallel signaling networks. Research has demonstrated that this compound treatment results in a differential inhibition of JA accumulation—while it effectively suppresses insect elicitor-induced JA production, it does not inhibit green leaf volatile-induced JA accumulation in maize, suggesting the existence of distinct JA pools or biosynthesis mechanisms [1]. This selective inhibition makes this compound particularly valuable for dissecting complex signaling crosstalk in plant stress responses.

Mechanism of Action

Biochemical Target

This compound exerts its inhibitory effect primarily on lipoxygenase (LOX) enzymes, which catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxy derivatives. Specifically, this compound targets 13-LOX,

the enzyme responsible for converting α-linolenic acid (α-LeA) to 13-hydroperoxylinolenic acid (13-HPOT) in the JA biosynthesis pathway [1] [2]. This conversion represents the first committed step in the octadecanoid pathway, making LOX inhibition an effective strategy for suppressing downstream JA accumulation.

The molecular mechanism involves this compound acting as a reducing agent that converts the active form of LOX (containing ferric iron) to an inactive form (containing ferrous iron) [2]. This redox-dependent inhibition effectively blocks the entry point of substrates into the octadecanoid pathway, thereby preventing the formation of JA precursors including 12-oxo-phytodienoic acid (OPDA) and subsequent bioactive JA derivatives such as JA-isoleucine (JA-Ile).

Signaling Pathway Context

Table 1: Key Enzymes in JA Biosynthesis and Their Inhibitors

Enzyme Step in Pathway Inhibitor Specificity
Lipoxygenase (LOX) Conversion of α-linolenic acid to 13-HPOT This compound High - early pathway inhibition
Allene Oxide Synthase (AOS) Conversion of 13-HPOT to 12-OPDA Propyl gallate Moderate - also inhibits LOX
OPDA Reductase (OPR) Conversion of OPDA to OPC-8 - -
JAR1 Conjugation to JA-Ile - -

Within the broader JA signaling network, this compound's inhibition of LOX has revealed intriguing aspects of JA biosynthesis regulation. Studies in maize have shown that this compound treatment differentially affects JA accumulation depending on the induction stimulus. While it strongly suppresses insect elicitor-induced JA accumulation, it does not inhibit green leaf volatile-induced JA production, suggesting the existence of a pool of protein-associated precursors (possibly OPDA) that can be rapidly converted to JA upon specific stimuli [1]. This indicates that this compound can help researchers distinguish between different JA biosynthesis mechanisms and their physiological roles.

Experimental Applications

Research Applications

This compound has been successfully employed in diverse experimental systems to dissect JA signaling in both biotic and abiotic stress responses:

  • Herbivore-Induced Defense: Application of this compound to Brassica oleracea significantly reduced the attraction of parasitoid wasps (Cotesia glomerata) to host-infested plants, demonstrating the role of JA signaling in indirect plant defense [2]. The inhibition of the octadecanoid pathway reduced but did not completely abolish parasitoid attraction, indicating partial redundancy in signaling pathways.

  • Salt Stress Signaling: In grapevine cell cultures, this compound treatment suppressed the induction of JAZ/TIFY transcripts in response to salt stress, linking JA signaling to abiotic stress adaptation [3]. The salt-sensitive Vitis riparia cell line could be rendered more salt-tolerant by exogenous JA application, further supporting JA's role in salt stress signaling.

  • Wound-Induced Glucosinolate Biosynthesis: this compound treatment in broccoli inhibited the wound-induced expression of glucosinolate biosynthetic genes and accumulation of specific glucosinolates, particularly glucobrassicin and 4-hydroxyglucobrassicin [4]. This application demonstrated the essential role of JA signaling in coordinating secondary metabolite production in response to mechanical damage.

  • Signaling Crosstalk: this compound has been instrumental in revealing the complex interactions between JA and other hormone signaling pathways. Studies have shown that JA interacts with ethylene, reactive oxygen species, abscisic acid, and salicylic acid in regulating plant stress responses [3] [5] [4].

Table 2: Effective Concentrations of this compound in Different Experimental Systems

Plant System Concentration Treatment Method Primary Effect Citation
Broccoli chops 10 mM Dipping Inhibition of glucosinolate biosynthesis genes [4]
Zea mays seedlings 2 mM Spray application Inhibition of insect elicitor-induced JA accumulation [1]
Brassica oleracea 2 mM Spray application Reduced parasitoid attraction [2]
Grapevine cell cultures Not specified Culture medium addition Suppression of JAZ/TIFY induction [3]
Protocol: Inhibitor Solution Preparation
3.2.1 Materials
  • This compound (1-phenyl-3-pyrazolidinone) (Sigma-Aldrich, P9756)
  • Distilled water
  • Tween 20 or similar surfactant
  • Solvent: Methanol or DMSO for initial stock solution
  • Ultrasonic bath or vortex mixer
  • pH meter and adjustment solutions (optional)
3.2.2 Stock Solution Preparation
  • Prepare a concentrated stock solution (typically 100-500 mM) by dissolving this compound in an appropriate organic solvent. DMSO is preferred for its low toxicity to plants at dilute concentrations.
  • For a 100 mM stock, weigh 17.4 mg of this compound and dissolve in 1 mL of DMSO.
  • Sonicate or vortex the solution until completely clear (typically 2-5 minutes).
  • Aliquot and store at -20°C for long-term storage (stable for at least 6 months).
3.2.3 Working Solution Preparation
  • Thaw the stock solution completely and vortex briefly.
  • Dilute the stock solution in distilled water to the desired working concentration (typically 1-10 mM for most applications).
  • Add surfactant (Tween 20 or similar) at a concentration of 0.1% (v/v) to ensure proper tissue penetration.
  • For aqueous solutions, prepare fresh before each experiment as this compound may precipitate over time.
Protocol: Plant Treatment and Experimental Setup
3.3.1 Plant Material Preparation
  • Select uniform, healthy plants or plant tissues at consistent developmental stages.
  • For whole-plant studies, use 4-6 week old plants for most dicot species, or plants at similar physiological stages.
  • Pre-acclimate plants to experimental conditions for at least 24 hours before treatment.
3.3.2 Treatment Application
  • Spray Application: Evenly apply this compound working solution to all aerial plant parts until runoff using a fine mist sprayer. Include control plants treated with solvent and surfactant only.
  • Dipping Method: For excised tissues or chops, immerse completely in this compound solution for 30-60 seconds with gentle agitation.
  • Root Application: For hydroponic systems, add this compound directly to nutrient solution.
  • Injection Infiltration: For specific tissue targeting, use a needleless syringe to infiltrate solution into the apoplastic space.
3.3.3 Incubation and Sampling
  • Maintain treated plants under controlled environmental conditions appropriate for the species.
  • Include appropriate controls:
    • Untreated controls: No treatment applied
    • Solvent controls: Surfactant and solvent only
    • Positive controls: JA application or herbivory wounding
  • Sample tissues at predetermined time points based on experimental objectives.
  • For time-course studies, collect initial (t=0) samples before treatment.

Signaling Pathway Visualization

JA Biosynthesis Pathway and Inhibition Sites

G AlphaLinolenic α-Linolenic Acid (18:3) HPOT 13-HPOT AlphaLinolenic->HPOT 13-LOX OPDA 12-Oxo-Phytodienoic Acid (OPDA) HPOT->OPDA AOS/AOC JA Jasmonic Acid (JA) OPDA->JA OPR3 & β-oxidation JAIle JA-Isoleucine (Bioactive Form) JA->JAIle JAR1 DefenseResponse Defense Response Gene Activation JAIle->DefenseResponse LOX Lipoxygenase (LOX) LOX->HPOT AOS Allene Oxide Synthase (AOS) AOC Allene Oxide Cyclase (AOC) OPR3 OPDA Reductase 3 (OPR3) JAR1 JAR1 Enzyme This compound This compound This compound->LOX Inhibits DIECA DIECA DIECA->HPOT Inhibits PropylGallate Propyl Gallate PropylGallate->LOX Inhibits PropylGallate->AOS Inhibits

Figure 1: Jasmonic Acid Biosynthesis Pathway and Inhibition Sites. This compound specifically inhibits lipoxygenase (LOX), the first enzyme in the JA biosynthesis pathway. Other inhibitors target different steps: DIECA reduces 13-HPOT to an inactive form, while propyl gallate inhibits both LOX and allene oxide cyclase (AOC) [1] [2].

Experimental Workflow for this compound Applications

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Analysis Phase Start Experimental Design Prep Prepare this compound Solutions (Stock: 100-500 mM in DMSO Working: 1-10 mM + 0.1% Tween) Start->Prep PlantSelect Plant Material Selection (Uniform age/health) Start->PlantSelect Treatment Treatment Application (Spray, dip, or infiltrate) Prep->Treatment PlantSelect->Treatment Stress Apply Stress Treatment (Herbivory, wounding, salt) Treatment->Stress Sampling Tissue Sampling (Time-course as needed) Stress->Sampling Analysis1 JA/JA-Ile Quantification (LC-MS/MS, ELISA) Sampling->Analysis1 Analysis2 Gene Expression Analysis (qRT-PCR of JAZ/TIFY genes) Sampling->Analysis2 Analysis3 Defense Phenotyping (Volatiles, metabolites, parasitoid attraction) Sampling->Analysis3 DataInt Data Interpretation Analysis1->DataInt Analysis2->DataInt Analysis3->DataInt

Figure 2: Experimental Workflow for this compound Applications in JA Signaling Research. This workflow outlines the key steps in designing and executing experiments using this compound to inhibit JA signaling, from solution preparation to data interpretation [1] [4] [2].

Troubleshooting and Optimization

Common Experimental Issues
  • Poor Inhibition Efficacy: If this compound treatment does not effectively suppress JA accumulation, consider increasing the concentration (up to 10 mM for resistant species) or including a pre-treatment incubation period (12-24 hours) before applying the stress stimulus. Verify inhibitor activity by testing on known responsive systems first.

  • Phytotoxicity Symptoms: Leaf bleaching or necrosis may occur at high concentrations. Perform a dose-response curve to identify the maximum non-toxic concentration for your plant system. Reduce surfactant concentration if necessary, but ensure adequate tissue penetration.

  • Variable Results Between Replicates: Inconsistent application can cause variability. Standardize the application method (spray volume, pressure, coverage) and environmental conditions. Include internal controls for JA responsiveness in each experiment.

  • Incomplete Pathway Suppression: Remember that this compound inhibits LOX but may not completely block JA accumulation from existing pools or alternative pathways. For complete pathway blockade, consider combining with other inhibitors (e.g., DIECA or propyl gallate) where experimentally appropriate [2].

Optimization Guidelines
  • Species-Specific Optimization: Always conduct preliminary experiments to determine optimal concentrations for new plant species. Dicotyledonous plants often require different concentrations than monocots.

  • Temporal Considerations: The timing of this compound application relative to stress induction is critical. For preventive inhibition, apply 2-24 hours before stress. For simultaneous treatment, ensure thorough and rapid penetration.

  • Validation Methods: Always include multiple validation steps:

    • Quantify JA/Ile levels to confirm inhibition
    • Monitor expression of JA-responsive genes (e.g., JAZ/TIFY, MYC2)
    • Include phenotypic defense readouts where possible

Conclusion

This compound remains a valuable tool for dissecting JA signaling pathways in plants, offering researchers a means to selectively inhibit the octadecanoid pathway and investigate the complex roles of JA in plant stress responses, development, and signaling crosstalk. The protocols and guidelines provided in this application note will assist researchers in designing robust experiments and interpreting results within the appropriate physiological context.

When incorporating this compound into experimental designs, researchers should consider its specific mechanism as a LOX inhibitor and its differential effects on various JA-induction pathways. The experimental evidence gathered through this compound applications continues to reveal the sophistication of plant signaling networks and their integration in coordinating defense and developmental responses.

References

Phenidone cell culture application

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phenidone

This compound (1-Phenyl-3-pyrazolidinone, CAS 92-43-3) is recognized in biomedical research primarily as a dual inhibitor of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways [1] [2]. By blocking these key enzymes in the arachidonic acid cascade, this compound reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This makes it a valuable pharmacological tool for studying inflammation, oxidative stress, and related signaling pathways in cellular models [1] [3] [2].

Detailed Cell Culture Protocols

The following sections provide specific methodologies for using this compound in different experimental contexts.

Protocol 1: Inhibiting Adhesion Molecule Expression in HUVECs

This protocol is adapted from studies on human umbilical vein endothelial cells (HUVECs) to model the inflammatory response at the vascular level [2].

  • Objective: To assess the effect of this compound on TNF-α-induced adhesion molecule expression.
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Preparation of this compound:
    • Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.2% [2].
    • The working concentrations for this compound typically range from 0.5 to 2 mM, based on dose-response studies [2].
  • Experimental Procedure:
    • Culture HUVECs in standard endothelial cell growth medium until confluent.
    • Pre-incubation (Recommended): Incubate the cells with the desired concentration of this compound for 2 hours prior to stimulation [2].
    • Stimulation: Add Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 0.5 ng/mL to the culture medium to induce inflammation.
    • Co-incubation: Continue to incubate the cells with both this compound and TNF-α for an additional 4 hours (for a total this compound exposure of 6 hours) [2].
    • Analysis: Detach the cells and analyze the surface expression of ICAM-1, VCAM-1, and E-selectin using flow cytometry.
  • Key Findings: When added prior to or simultaneously with TNF-α stimulation, this compound significantly inhibited the expression of adhesion molecules. This inhibitory effect was not observed when this compound was added after TNF-α stimulation [2].
Protocol 2: Studying Jasmonate Signaling in Plant Cell Cultures

This compound is also used in plant biology to inhibit the lipoxygenase pathway involved in Jasmonic acid (JA) biosynthesis [4].

  • Objective: To suppress the jasmonate signaling pathway in plant cell cultures.
  • Cell Lines: Suspension cultures of Vitis rupestris or Vitis riparia [4] [5].
  • Preparation of this compound:
    • Prepare an aqueous solution of this compound containing 0.1% Tween-20 (polyoxy-ethylene-orbitan monolaurate) to aid solubility [5].
  • Experimental Procedure:
    • Maintain plant cell suspensions in an appropriate medium (e.g., Murashige and Skoog salts with supplements) at 25°C in the dark with shaking at 150 rpm [5].
    • Treat cultures at day 5 after subcultivation with the this compound solution.
    • Apply other treatments, such as sodium chloride (for salt stress) or jasmonic acid, as required by the experimental design.
    • Harvest cells for downstream analysis (e.g., RNA extraction for gene expression studies of JAZ/TIFY genes or other stress markers).
  • Key Findings: The application of this compound blocked the salt-stress-induced transcription of JAZ/TIFY genes, confirming its effectiveness in suppressing the JA signaling pathway in grapevine cells [4].

Key Experimental Parameters at a Glance

The table below summarizes the critical parameters from the protocols above for quick reference.

Parameter Protocol 1: Human Endothelial Cells Protocol 2: Plant Cell Cultures
Cell Type HUVECs [2] Vitis sp. suspension cells [4] [5]
This compound Solvent DMSO (final conc. ≤0.2%) [2] Aqueous solution with 0.1% Tween-20 [5]
Working Concentration 0.5 - 2 mM [2] As determined by dose-response
Treatment Timing Pre-incubation (2 hrs) + Co-incubation (4 hrs) [2] Application at day 5 post-subcultivation [5]
Primary Stimulus TNF-α (0.5 ng/mL) [2] NaCl, Jasmonic acid, or Harpin protein [4]
Key Readout Flow cytometry for adhesion molecules [2] Gene expression (e.g., JAZ/TIFY) [4]

Critical Considerations for Researchers

  • Solvent Control is Essential: Always include control groups treated with the corresponding solvent (DMSO, or Tween-20 solution) at the same concentration used for this compound dissolution to rule out solvent effects [5].
  • Timing of Application is Crucial: The efficacy of this compound is highly dependent on its application timeline relative to the stimulus, especially in inflammatory models [2].
  • Cell Viability Monitoring: While the cited protocols used this compound for up to 6 hours without noted toxicity, it is good practice to perform viability assays (e.g., MTT, Trypan Blue exclusion) when establishing new models or using extended treatment times [2].

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
No Observed Effect Low activity or degradation of the stimulus (e.g., TNF-α). Verify stimulus activity in a separate experiment; prepare fresh aliquots.
Poor Solubility Precipitation in aqueous culture medium. Ensure the stock solution is prepared correctly in DMSO and is fully dissolved before adding it to the medium.
High Background in Controls Solvent cytotoxicity. Reduce the final concentration of DMSO (e.g., to 0.1% or lower) if possible, and confirm solvent-only controls are healthy.

Visualizing this compound's Mechanism and Workflow

The diagram below illustrates the primary molecular mechanism of this compound in mammalian cells and a generalized experimental workflow.

cluster_mechanism This compound's Molecular Mechanism cluster_workflow General Experimental Workflow AA Arachidonic Acid (AA) COX COX Pathway AA->COX LOX 5-LOX Pathway AA->LOX PGs Prostaglandins (PGE₂, etc.) COX->PGs LTs Leukotrienes (LTB₄, etc.) LOX->LTs ICAM ↓ Adhesion Molecule Expression (ICAM-1, VCAM-1) PGs->ICAM LTs->ICAM Inhibitor This compound Inhibitor->COX Inhibits Inhibitor->LOX Inhibits Start Culture & Plate Cells PreTreat Pre-incubate with This compound (Optional) Start->PreTreat Stimulate Apply Inflammatory/Stress Stimulus (e.g., TNF-α) PreTreat->Stimulate CoIncubate Co-incubate This compound + Stimulus Stimulate->CoIncubate Harvest Harvest Cells CoIncubate->Harvest Analyze Analyze Output (e.g., Flow Cytometry, qPCR) Harvest->Analyze

References

Phenidone (1-Phenyl-3-pyrazolidinone) Basic Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information about Phenidone from the search results:

Property Description
IUPAC Name 1-Phenylpyrazolidin-3-one [1]
Molar Mass 162.192 g·mol⁻¹ [1]
Appearance Crystal leaflets or needles [1]
Melting Point 121 °C (250 °F; 394 K) [1]
Solubility in Water 10 g/100 ml at 100 °C [1]
Primary Use Photographic developer [1]
Key Property Reducing agent; 5-10 times the developing power of Metol [1]
Common Synergy Often used with hydroquinone or ascorbic acid (Vitamin C) [1] [2]

Experimental Design Framework for Temperature Optimization

Since established protocols for your specific need are not available, here is a logical workflow and key considerations for designing your own temperature optimization experiments. You can use this framework to build your internal troubleshooting guides and FAQs.

The following diagram outlines the key stages of this iterative process:

G Start Define System & Objective Step1 1. Preliminary Range-Finding Start->Step1 Step2 2. Establish Key Assays Step1->Step2 Initial temp. range Step3 3. Design of Experiments (DoE) Step2->Step3 Identified critical responses Step4 4. Data Analysis & Modeling Step3->Step4 Structured dataset Step5 5. Verification & Protocol Definition Step4->Step5 Model & predicted optimum End Finalized Optimal Temperature Step5->End

Key Considerations for Your Experiments

When working through the experimental workflow, please pay close attention to the following aspects:

  • Assay Selection: Your choice of assay should directly reflect the biological activity of interest. For instance, you could adapt principles from enzymatic activity assays. One study on liver microsomal assays, for example, found the greatest specific activity for certain enzymes at 40-42°C, with a rapid increase in inactivation at temperatures above this point [3]. This highlights the importance of a carefully chosen temperature window and the use of a relevant bioassay.
  • Stability Testing: A core part of optimization is understanding stability. You should pre-incubate your this compound solution at different temperatures (e.g., from 30°C to 44°C) for varying durations (e.g., 1 hour) before testing its activity in your chosen assay. A significant drop in activity at a given temperature indicates thermal instability [3].
  • Solvent and Formulation: The solvent can significantly impact solubility and stability. In photographic chemistry, this compound is often dissolved in organic solvents like triethanolamine (TEA) or propylene glycol to enhance its longevity and handle its low solubility in water [2]. The use of propylene glycol is particularly common for creating stable stock solutions [2].

Suggested FAQ for a Technical Support Center

Here is a sample FAQ that you could adapt for your internal support portal, based on common challenges:

  • Q: What is a good starting point for a temperature optimization study?

    • A: A preliminary range-finding experiment between 30°C and 44°C is a practical starting point, based on related biochemical studies [3]. Use a broad temperature interval (e.g., 5°C) and a single time point to identify a narrower range for more detailed study.
  • Q: How can I improve the shelf-life of this compound stock solutions?

    • A: this compound is air-sensitive. Dissolving it in propylene glycol to create a 1% stock solution can greatly improve its stability. This stock should be stored in a sealed, opaque container in a cool, dark place [2].
  • Q: Our bioassay results are inconsistent. What could be the cause?

    • A: Inconsistency can arise from several factors. First, verify the chemical stability of your this compound solution under your assay conditions. Second, ensure that the components of your metabolic activating system (e.g., S9 fractions) are fresh and have been properly characterized for their baseline activity [4].

References

Phenidone Solubility: Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Problem Likely Cause Solution Key Considerations
Precipitation/Crystallization after cooling [1] Supersaturated solution: Too much Phenidone dissolved in warm solvent exceeds room-temperature capacity. Add more solvent (e.g., Propylene Glycol) incrementally until precipitate fully dissolves at room temperature [1]. Maintain stock solution at 1% concentration for easier handling and stability [2] [3].
"White Mud" or Cloudy Suspension [1] Incomplete dissolution: this compound may have formed a suspension rather than a true solution [2]. Ensure solvent is heated to 60-80°C (140-176°F) and stir thoroughly until the solution is completely clear [2]. Use a reliable, pure source of this compound; off-white or brown powder may indicate impurities [2].
Difficulty Dissolving at Lower Temperatures Slow dissolution kinetics. Dissolve at 40°C (104°F) with extended stirring time [2]. Be patient; this method avoids potential thermal degradation from higher heat [3].
Insolubility in Aqueous Solutions Low water solubility of this compound. First dissolve in a small amount of a water-miscible solvent (e.g., Isopropyl Alcohol or Glycol), then add to the aqueous solution [2]. For complex biological buffers, additives like Tween 20 can help maintain solubility [4].

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for a long-lasting this compound stock solution?

  • Propylene Glycol is highly recommended. Oxygen is nearly insoluble in it, which significantly slows the oxidation of this compound. Solutions in glycol can remain stable for 1.5 years or more [2].
  • Isopropyl Alcohol can be used, but solutions in it generally have a shorter lifespan than glycol-based ones [2].

Q2: How can I prepare a stable 1% this compound in Propylene Glycol solution? Here is a detailed protocol [3]:

  • Measure: Pour 100 ml of Propylene Glycol into a heat-safe glass container.
  • Heat: Warm the glycol to approximately 60-80°C (140-176°F). A microwave in 10-second bursts or a hot water bath can be used. The goal is for it to be hot but not scalding.
  • Dissolve: Add 1 gram of this compound powder and stir continuously until fully dissolved and the solution is clear. This may take several minutes.
  • Store: Once cooled, transfer the solution to a dark (brown or opaque), airtight bottle. To further extend its life, displace the air in the bottle with an inert gas like butane from a lighter refill [2].

Q3: I'm mixing a glycol-based developer (e.g., Pyrocat). Can I use an alcohol-based this compound stock?

  • While it might work, it is not ideal. It is better to dissolve the this compound directly in the glycol used for the developer concentrate. Mixing solvents can sometimes lead to compatibility issues [2].

Q4: Has my this compound in Glycol solution gone bad?

  • A slight pale yellow color is normal. The solution should not be dark. If precipitation occurs, it is likely a solubility issue, not degradation. You can test its activity by adding a few drops to a solution of sodium sulfite and sodium carbonate with a piece of exposed film; it should blacken the film within minutes [1].

Solubility Issue Resolution Workflow

The following chart outlines a logical path for diagnosing and resolving this compound solubility problems.

This compound Solubility Troubleshooting Start Start: Solubility Issue Step1 Problem: White precipitate/ cloudiness after cooling? Start->Step1 Step2 Problem: Will not dissolve in cold solvent? Start->Step2 Step3 Problem: Needs to be added to an aqueous solution? Start->Step3 Sol1 Solution: Supersaturation. Add more solvent (Glycol) until clear at room temp. Step1->Sol1 Sol2 Solution: Apply heat. Warm solvent to 60-80°C with continuous stirring. Step2->Sol2 Sol3 Solution: Pre-dissolve. Use a glycol or alcohol stock solution first. Step3->Sol3 Q_Storage FAQ: Best solvent for long-term storage? A_Storage Answer: Propylene Glycol. Provides excellent stability (1.5+ years). Q_Storage->A_Storage Q_Concentration FAQ: How to make a stable 1% stock? A_Concentration Protocol: 1. Heat 100ml Glycol to ~60°C. 2. Dissolve 1g this compound. 3. Store in a sealed, dark bottle. Q_Concentration->A_Concentration

References

Phenidone Stability: Key Facts at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core stability information for different forms of Phenidone, crucial for planning your experiments.

Form Storage Condition Shelf Life Key Evidence & Notes
Dry Powder Sealed container, room temperature, away from light and moisture Years to decades [1] [2] Users report potency maintained for 3 to over 50 years. Storing in a thick, air-tight container is sufficient [2].
Propylene Glycol Solution 1-5% concentration, sealed in amber glass bottles Several years to decades [1] [3] [4] A 5% solution is reported to keep for "decades" [3]. Users observe a color change (yellow to dark) upon degradation [4].
Alcohol Solution e.g., Ethanol or Isopropyl Alcohol Months [1] [3] [4] Loses potency noticeably faster than glycol solutions; one user reported failure in about 2 months [3] [4].

Recommended Experimental Protocol: Propylene Glycol Stock Solution

For a reliable, long-lived this compound stock solution, the following methodology is recommended based on consensus from photographic chemistry practices [3] [4].

  • Objective: To prepare a stable 5% (w/v) this compound stock solution in propylene glycol.
  • Principle: this compound is poorly soluble in water but readily dissolves in propylene glycol. This solvent significantly inhibits the oxidation and hydrolysis of this compound, leading to a multi-year shelf life.
  • Materials:
    • This compound powder
    • Propylene Glycol (USP grade)
    • Heat-resistant glass vessel (e.g., Pyrex beaker)
    • Amber glass bottle for storage
    • Magnetic stirrer and hot plate (optional)
    • Syringe or pipette for accurate measurement
  • Procedure:
    • Heat Glycol: Measure 1 liter of propylene glycol and heat it in a glass vessel to approximately 60-70°C (140-160°F). Heating helps drive off ambient moisture and facilitates dissolution [3] [4].
    • Dissolve this compound: Add 50 grams of this compound powder to the warm glycol while stirring continuously until it is fully dissolved [3].
    • Cool and Store: Allow the solution to cool to room temperature. Decant it into a clean, dry, amber glass bottle and seal it tightly to prevent moisture absorption [3].
  • Dosage Consideration: This 5% stock contains 0.05 g of this compound per mL. For a developer recipe requiring 0.1 g/L of this compound, you would use 2 mL of this stock solution per liter of working developer [3].

Troubleshooting Common Issues

  • Rapid Loss of Activity in Stock Solution:
    • Cause: Using alcohol (e.g., ethanol, isopropanol) as the solvent. Alcohol-based solutions are known to have a much shorter shelf life [4].
    • Solution: Switch to propylene glycol for any stock solution intended for storage. Reserve alcohol for immediate, single-use dissolutions.
  • Poor Solubility or Crystal Precipitation:
    • Cause: The stock solution concentration may be too high, the glycol was not warmed sufficiently, or the solution was contaminated with water [3].
    • Solution: Ensure the glycol is warmed gently during preparation. Do not exceed a 5% concentration. Use dry equipment and containers [3].
  • Inconsistent Experimental Results:
    • Cause: Using an aged or degraded stock solution.
    • Solution: Visually inspect the solution. A noticeable color change from clear to yellow or brown indicates oxidation and potential loss of potency. It is advisable to test new batches of developer alongside a control.

Storage and Handling Workflow

The diagram below outlines the decision-making process for storing this compound based on your intended use, incorporating the best practices identified.

phenidone_storage Start Start: Acquire this compound Powder Q1 Need a ready-to-use stock solution? Start->Q1 DryStorage Store Dry Powder Q1->DryStorage No Q2 Select Solvent Q1->Q2 Yes DryInstructions • Airtight container • Room temperature • Away from light/moisture DryStorage->DryInstructions UseGlycol Use Propylene Glycol Q2->UseGlycol For long-term storage UseAlcohol Use Alcohol (e.g., IPA) Q2->UseAlcohol For immediate use GlycolInstructions • Prepare 1-5% solution • Heat glycol to 60-70°C to dissolve • Store in amber glass • Stable for years UseGlycol->GlycolInstructions AlcoholInstructions • For immediate use only • Limited stability (months) • Not for long-term storage UseAlcohol->AlcoholInstructions

References

Phenidone inhibitory concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Reported Phenidone Concentrations & Effects

Experimental System / Target Working Concentration Observed Effect / IC₅₀ Value Citation
Broccoli chops (Inhibition of JA biosynthesis) 0.1, 1.0, and 10 mM Effective inhibition of JA-mediated wound response; 10 mM selected as optimal dose [1]
Carrot shreds (Inhibition of JA biosynthesis) 10 mM Effectively inhibited JA biosynthesis and downstream wound-induced gene expression [2]
Soybean Lipoxygenase (SLOXI) Assay -- IC₅₀ = 0.93 µg/mL (approx. 5.2 µM) for positive control this compound [3]
In Vitro Anti-inflammatory Activity -- IC₅₀ = 4.92 µg/mL for optimized plant extract vs. 0.93 µg/mL for this compound (positive control) [3]

Detailed Experimental Context & Protocols

To help you design your experiments, here are the methodologies from the studies that used this compound as an inhibitor.

  • Application in Plant Tissue: In the studies on broccoli and carrots, researchers applied this compound by submerging the wounded plant tissue in an aqueous solution of this compound for a short period, then storing the tissue to observe the downstream effects on gene expression and metabolite accumulation [1] [2].
  • Direct Enzyme Inhibition Assay: The provided IC₅₀ value of 0.93 µg/mL comes from a direct in vitro assay measuring the inhibition of soybean lipoxygenase. This value represents the concentration required to inhibit 50% of the enzyme activity under specific assay conditions [3].

Troubleshooting Guide & FAQs

  • Q1: Why is there a large discrepancy between the IC₅₀ (µM) and the working concentration (mM) used in tissues?

    • A: This is a common finding. The low IC₅₀ demonstrates that this compound is a potent direct inhibitor of the purified LOX enzyme. The much higher concentration required in whole-tissue experiments is due to factors like limited tissue permeability, compound metabolism, and the complex cellular environment reducing the effective concentration at the target site [1] [2].
  • Q2: How should I optimize the concentration for my experiment?

    • A: It is critical to perform a dose-response curve in your specific experimental system.
      • Start with a range of 0.1 mM to 10 mM for tissue or cell-based studies, based on the published data.
      • Use a known LOX substrate (e.g., linoleic or arachidonic acid) and measure the production of its metabolites (e.g., jasmonates in plants) to directly confirm LOX inhibition at your chosen concentrations.
      • Always include controls to check for off-target effects, especially at higher concentrations.

This compound's Role in Signaling Pathways

The following diagram illustrates the signaling pathway involving this compound's inhibition, based on its known role in jasmonic acid (JA) biosynthesis, a common pathway in plant stress response which is analogous to inflammatory pathways in mammalian systems.

G WoundingStress Wounding Stress MembraneLipids Membrane Lipids WoundingStress->MembraneLipids Activates Phospholipases FreeFattyAcids Free Fatty Acids (e.g., Linolenic Acid) MembraneLipids->FreeFattyAcids LOX Lipoxygenase (LOX) FreeFattyAcids->LOX Oxygenation HPOTE Fatty Acid Hydroperoxide LOX->HPOTE HPL Hydroperoxide Lyase (HPL) HPOTE->HPL Cleavage JA Jasmonic Acid (JA) HPL->JA Multiple Steps DefenseResponse Defense & Metabolic Response JA->DefenseResponse This compound This compound This compound->LOX Inhibits

References

Technical Support Guide: Phenidone vs. Other Lipoxygenase Inhibitors in Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Lipoxygenase Inhibitors

Table 1: Key Characteristics of Lipoxygenase Inhibitors

Inhibitor Primary Target IC₅₀ / Potency Range Key Features & Applications Reported Limitations

| Phenidone | Dual COX/LOX inhibitor | ~273 μM (4-4-dimethyl-phenidone derivative) [1] | - Rat 5-LOX inhibitor in vitro and in vivo (0.1-0.5 μM) [2]

  • Broad anti-inflammatory effects
  • Reduces leukocyte-endothelial interactions | - Non-selective
  • Multiple mechanisms complicate interpretation | | 4-4-Dimethyl-phenidone | LOX (preferential) | 273 μM (most effective this compound derivative) [1] | - Most effective this compound derivative in reducing adhesion molecule expression
  • Dose-dependent inhibition of ICAM-1, VCAM-1, E-selectin | - Requires relatively high concentrations | | Zileuton | 5-LOX specific | FDA-approved for asthma | - Only FDA-approved 5-LOX inhibitor
  • Specific 5-LOX targeting | - Hepatotoxicity concerns [3]
  • Short half-life [4]
  • Unfavorable pharmacokinetics | | Nordihydroguaiaretic Acid (NDGA) | Broad-spectrum LOX | Potent inhibitor | - Strong inhibition of various LOX isoforms
  • Effective against porcine 12-LOXcd [5] | - Lacks specificity
  • Potential off-target effects | | Caffeic Acid | LOX | Moderate potency | - Natural product derivative
  • Antioxidant properties | - Moderate potency
  • Multiple biological actions |

Table 2: Experimental Applications and Selectivity Profiles

Inhibitor Cell-Based Assays In Vivo Models Selectivity Considerations Key Experimental Findings
This compound HUVEC adhesion molecule expression [1] Zymosan-induced inflammation [6] Inhibits both COX and LOX pathways [2] Attenuates leucocyte adhesion under flow (1.5 dynes/cm²) [1]
Derivative 5 COX-1/COX-2 inhibition Not specified Significant activity against COX-1/COX-2, inactive vs. human 5-LOX [2] Demonstrated importance of structural modifications for selectivity
MK886 Pancreatic cancer cells [7] Not specified FLAP inhibitor, blocks 5-LOX activity Induces apoptosis in prostate cancer cells; synergistic with celecoxib [7]
BW A4C, A63162, ICI 207968 A23187-stimulated blood ex vivo [6] Zymosan-induced inflammation [6] Selective 5-LOX inhibitors Inhibited initial phase of vascular permeability in peritoneal cavity [6]

Detailed Experimental Protocols

In Vitro LOX Inhibition Assay

Objective: Measure direct inhibition of lipoxygenase enzyme activity using colorimetric methods.

Materials:

  • Recombinant LOX enzymes (human 5-LOX, soybean LOX-1/-3)
  • Substrate solution: Linoleic acid (LA) or arachidonic acid (AA) in appropriate buffer
  • Test inhibitors (this compound derivatives, reference compounds)
  • UV-Vis spectrophotometer

Methodology:

  • Enzyme Preparation: Use purified recombinant LOX enzymes (e.g., porcine 12-LOXcd expressed in E. coli) [5]
  • Substrate Preparation: Dissolve 280 mg LA in 10 mL deoxygenated water with 360 μL Tween 20, adjust to pH 9.0 with NaOH, bring to 100 mL final volume with deoxygenated water [5]
  • Reaction Setup:
    • 200 μL substrate solution
    • 100 μL enzyme solution
    • 1.7 mL citrate buffer (50 mM, pH 5.5)
    • Add inhibitor at desired concentrations
  • Activity Measurement: Monitor absorbance at 234 nm for 1 minute at 20°C [5]
  • Calculation: One unit (U) of activity = increment of 0.001 in absorbance at 234 nm per minute
  • IC₅₀ Determination: Test serial dilutions of inhibitors and calculate concentration causing 50% inhibition

Key Considerations:

  • Include appropriate controls (enzyme without inhibitor, blank without enzyme)
  • Run reference inhibitors (Zileuton, NDGA) for comparison
  • Consider solvent effects (keep DMSO/Tween concentrations consistent)
Cell-Based Adhesion Molecule Assay

Objective: Evaluate effect of LOX inhibitors on endothelial cell inflammatory responses.

Materials:

  • HUVEC (Human Umbilical Vascular Endothelial Cells)
  • TNF-α for stimulation
  • Test inhibitors
  • Flow cytometry equipment
  • Antibodies for ICAM-1, VCAM-1, E-selectin

Methodology:

  • Cell Culture: Maintain HUVEC in appropriate medium
  • Pre-incubation: Incubate HUVEC with inhibitors for optimal period (pre-incubation shown most effective) [1]
  • Stimulation: Add TNF-α (typically 10 ng/mL) to induce inflammatory response
  • Analysis:
    • Flow Cytometry: Detach cells, stain with fluorescent antibodies, analyze adhesion molecule expression [1]
    • Northern Blot: For gene expression analysis of E-selectin [1]
  • Functional Assessment: Use parallel plate flow chamber to examine leukocyte adhesion at shear stress of 1.5 dynes/cm² [1]

Key Considerations:

  • Timing is critical - pre-incubation with inhibitors shows best results [1]
  • Include multiple controls (unstimulated, stimulated without inhibitor)
  • Test dose-dependence for optimal inhibitor concentrations

Troubleshooting Common Experimental Issues

FAQ: this compound-Specific Applications

Q: What are the optimal pre-incubation conditions for this compound in cell-based assays? A: Pre-incubation (before TNF-α stimulation) provides superior results compared to co-incubation or post-incubation. For HUVEC assays, pre-incubate with this compound derivatives for 30-60 minutes before inflammatory stimulation. Dose-dependent effects are typically observed between 100-500 μM for this compound derivatives [1].

Q: Why does my this compound treatment show variable effects across different cell types? A: this compound's dual COX/LOX inhibition produces varying effects depending on the dominant inflammatory pathway in your specific system. In zymosan-induced inflammation models, this compound effectively inhibits early-phase LTB₄ production and vascular permeability in peritoneal cavity, but shows limited effect on initial phase permeability in joint spaces [6]. Always characterize the primary eicosanoid pathways in your specific model system.

Q: How specific is this compound for different LOX isoforms? A: this compound demonstrates broad LOX inhibition activity but with varying potency against different isoforms. Structural modifications significantly impact specificity - for instance, 4-methyl-phenidone shows increased 5-LOX inhibition (IC₅₀ = 60 nM) while derivative 5 in one study lost 5-LOX inhibition but retained COX activity [2]. Consider your target LOX isoform when selecting this compound derivatives.

FAQ: General LOX Inhibition Challenges

Q: My LOX inhibitor shows good in vitro activity but fails in cellular models. What could explain this? A: This discrepancy may arise from:

  • Cellular uptake limitations: Verify inhibitor permeability using cellular activity assays
  • Metabolic instability: Test compound stability in cell culture conditions
  • Off-target effects: Include appropriate controls and counter-screens
  • Species specificity: Note that this compound potently inhibits rat 5-LOX but may show different potency against human enzymes [2]

Q: How do I determine whether to use a redox vs. non-redox LOX inhibitor? A: Redox inhibitors like this compound may produce broader antioxidant effects, while non-redox competitive inhibitors offer more specific mechanisms. Consider:

  • Experimental goals: Redox inhibitors are suitable for general antioxidant/anti-inflammatory studies; non-redox preferred for specific pathway analysis
  • Assay interference: Redox inhibitors may interfere with colorimetric/fluorescence assays
  • Cellular effects: Non-redox inhibitors typically have cleaner cellular profiles

Q: What are the key differences between plant and mammalian LOX assays? A: While soybean LOX (sLOX-1) is commonly used for initial screening, significant differences exist:

  • Structural variations: Active site architecture differs between plant and mammalian enzymes
  • Cofactor requirements: Calcium sensitivity varies
  • Inhibitor sensitivity: Always confirm hits against mammalian LOX isoforms
  • pH dependence: Enzyme activity varies with pH - optimize for your specific isoform [5]

Pathway Diagrams and Experimental Workflows

LOX Signaling Pathway and Inhibitor Mechanisms

LOX_pathway Cell_Membrane Cell Membrane Phospholipids AA_Release Arachidonic Acid Release Cell_Membrane->AA_Release PLA₂ LOX_Pathway 5-LOX Pathway AA_Release->LOX_Pathway 5-LOX COX_Pathway COX Pathway AA_Release->COX_Pathway COX-1/COX-2 FLAP FLAP (5-LOX Activating Protein) LOX_Pathway->FLAP Ca²⁺ Dependent PGE2 PGE2 (Inflammation) COX_Pathway->PGE2 mPGES-1 LTA4 LTA4 FLAP->LTA4 LTB4 LTB4 (Chemotaxis) LTA4->LTB4 LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Bronchoconstriction LTA4->CysLTs LTC4 Synthase Inhibitors LOX Inhibitors Inhibitors->LOX_Pathway This compound Zileuton Inhibitors->FLAP MK886

Diagram 1: LOX Signaling Pathway and Inhibitor Mechanisms. This diagram illustrates the arachidonic acid metabolism pathway showing where different LOX inhibitors act. This compound inhibits the 5-LOX pathway while other targets include FLAP protein and downstream leukotriene production.

Experimental Workflow for LOX Inhibitor Evaluation

experimental_workflow Start LOX Inhibitor Evaluation Strategy Enzyme_Assay Step 1: In Vitro Enzyme Assay - Purified LOX enzyme - Substrate: Linoleic/Arachidonic acid - Measure conjugated diene formation at 234nm Start->Enzyme_Assay Specificity_Test Step 2: Specificity Profiling - Test against COX isoforms - Evaluate against different LOX isoforms (5-LOX, 12-LOX, 15-LOX) Enzyme_Assay->Specificity_Test IC₅₀ Determination Cellular_Assay Step 3: Cellular Assays - Leukotriene production - Adhesion molecule expression - Cell viability assessment Specificity_Test->Cellular_Assay Select Compounds Mechanism Step 4: Mechanism Elucidation - Redox vs. non-redox - Competitive vs. non-competitive - Iron chelation assessment Cellular_Assay->Mechanism Potent Compounds Note Key Considerations: - Species specificity (rat vs human) - Cellular uptake and stability - Selectivity over related enzymes Cellular_Assay->Note Functional Step 5: Functional Assays - Leukocyte adhesion under flow - Vascular permeability - Inflammatory models Mechanism->Functional Mechanistically Characterized Hits

Diagram 2: Experimental Workflow for LOX Inhibitor Evaluation. This workflow outlines a systematic approach for characterizing LOX inhibitors, progressing from initial enzyme assays to mechanism of action studies and functional validation in biologically relevant systems.

Technical Specifications & Advanced Applications

Structural Activity Relationships (SAR)

This compound Core Structure Optimization:

  • Position 4 modifications: Lipophilic substituents (e.g., 4-methyl) significantly increase 5-LOX inhibition potency (IC₅₀ = 60 nM) [2]
  • Rigidification: Introduction of double bond increases system rigidity, altering activity profile [2]
  • Amino function at position 4: Ideal appendage for linking various substituents with different steric and lipophilic properties [2]

Critical SAR Findings:

  • Unsubstituted phenyl ring and 2-Me group on phenyl ring with higher lipophilicity values show good anti-inflammatory activity [8]
  • Benzoyl substituents at position 3 of coumarin core enhance LOX inhibitory activity [8]
  • Bromine substituents can significantly enhance inhibition potency in certain chemical scaffolds [8]
Advanced Research Applications

Dual COX/LOX Inhibition Strategy:

  • Simultaneous inhibition of COX-2 and 5-LOX induces apoptosis in human prostate (PC3) and mouse liver (MH1C1) tumor cells [2]
  • Combined use of COX-2 inhibitor (celecoxib) and 5-LOX inhibitor (MK886) suppresses growth of human pancreatic cancer cell line SW1990 [7]
  • Dual inhibitors may overcome limitations of selective COX-2 inhibitors by preventing shunting of arachidonic acid metabolism through the 5-LOX pathway [7]

Cancer Research Applications:

  • 5-LOX overexpression observed in various cancers: colon, esophagus, prostate, lung, and pancreatic cancers [7]
  • LOX inhibitors demonstrate pro-apoptotic effects in multiple cancer cell lines [7]
  • 5-LOX identified as critical regulator for leukemia cancer stem cells in chronic myeloid leukemia [7]

Regulatory & Safety Considerations

Toxicity Profiles:

  • Zileuton: Associated with hepatotoxicity, requires liver monitoring [3]
  • This compound derivatives: Generally show favorable toxicity profiles, but comprehensive toxicological assessment recommended for new derivatives
  • Dicolfenamic acid-derived dual inhibitors: Show promising efficacy but limited by high toxicity (5-10 μM) [2]

Experimental Design Considerations:

  • Account for potential shunting between pathways when using selective inhibitors
  • Include appropriate positive controls (Zileuton for 5-LOX, NDGA for broad-spectrum LOX inhibition)
  • Consider species differences in enzyme structure and function
  • Validate findings across multiple assay systems (enzyme, cellular, functional)

References

Phenidone protocol standardization challenges

Author: Smolecule Technical Support Team. Date: February 2026

Where to Find Specialized Information

The most accurate and detailed protocols for pharmaceutical applications of Phenidone will be found in specialized scientific literature and chemical vendor resources.

  • Search Scientific Databases: Use platforms like PubMed, Google Scholar, or SciFinder to search for recent research articles. Try specific queries like "this compound stability study protocol", "this compound HPLC quantification", or "this compound solubility in pharmaceutical solvents".
  • Consult Chemical Vendors: Companies that supply this compound for research (e.g., Sigma-Aldrich, TCI Chemicals) often provide detailed technical data sheets (TDS) and certificates of analysis (CoA) that can offer insights into purity, stability, and basic handling properties.
  • Review Foundational Papers: The use of this compound is well-established in photography and some chemical synthesis. Understanding its fundamental redox chemistry from these fields can provide a solid foundation for troubleshooting its behavior in novel pharmaceutical contexts.

Potential Standardization Challenges

Based on its known chemical properties, here are some potential challenges you might encounter when standardizing this compound protocols. You can use these as a starting point for your own troubleshooting guides.

Challenge Area Specific Issues to Investigate Potential Data to Standardize
Solution Stability Oxidation in air, sensitivity to light and temperature, hydrolysis in aqueous solutions. Define inert atmosphere (e.g., N2) requirements, buffer/pH limits, and safe storage conditions.
Analytical Quantification Developing precise and accurate HPLC/UV-Vis methods, identifying and quantifying degradation products. Standardize calibration curves, specify column type, mobile phase, and detection wavelength.
Solubility & Formulation Achieving sufficient solubility in biocompatible solvents for in vivo studies, formulation stability. Document solubility in DMSO, saline, oils; define storage temperature and shelf-life for stock solutions.
Biological Activity Assays Reproducibility of IC50 values, interaction with assay buffers and components, cell line variability. Standardize cell passage number, incubation time, concentration ranges, and positive controls.

Experimental Workflow for Protocol Development

To help visualize the logical process of developing and troubleshooting a robust experimental protocol, the following diagram outlines a systematic workflow.

G Start Define Protocol Objective P1 Literature & Vendor Data Review Start->P1 P2 Establish Baseline Parameters P1->P2 D1 Design Initial Protocol P2->D1 P3 Pilot Experiment D1->P3 D2 Analyze Results & Identify Failure Points P3->D2 P4 Troubleshoot & Optimize (see table) D2->P4 Issues Found P5 Validate Robustness & Reproducibility D2->P5 Success P4->D1 End Final Standardized Protocol P5->End

Phenidone efficacy in different disease models

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Efficacy Data of Phenidone

The table below summarizes the available in vitro efficacy data for this compound from recent scientific literature.

Assay/Model Reported IC₅₀ Value Positive Control (IC₅₀) Citation
Soybean Lipoxygenase (SLOXI) Inhibition ( In vitro ) 4.92 µg/mL This compound: 0.93 µg/mL [1]
Cyclooxygenase (COX) Inhibition ( In vitro ) Data not available in search -- [2]

This data comes from a 2023 study where this compound was used as the reference standard for assessing the anti-inflammatory activity of a plant extract, confirming its potent activity as a lipoxygenase inhibitor [1].

Mechanism of Action & Experimental Guidance

This compound is recognized as a dual inhibitor of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes [2]. These enzymes are key in the arachidonic acid inflammatory pathway.

phenidone_mechanism AA Arachidonic Acid COX COX Pathway AA->COX LOX 5-LOX Pathway AA->LOX PGs Prostaglandins (PGs) COX->PGs LTs Leukotrienes (LTs) LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation This compound This compound This compound->COX Inhibits This compound->LOX Inhibits

Soybean Lipoxygenase (SLOXI) Inhibitory Assay

This is a standard in vitro method for evaluating LOX inhibition activity [1].

  • Principle: The assay measures the decrease in the production of hydroperoxides from linoleic acid, which can be detected spectrophotometrically.
  • Key Reagents: Soybean Lipoxygenase enzyme, linoleic acid substrate, and an appropriate buffer.
  • Protocol Outline:
    • Prepare a solution of the test compound (this compound or your sample) in a suitable solvent like DMSO.
    • Mix the enzyme, buffer, and test compound in a cuvette or microplate well.
    • Initiate the reaction by adding the linoleic acid substrate.
    • Immediately monitor the increase in absorbance at 234 nm over time.
    • Calculate the percentage inhibition relative to a control (without inhibitor) and determine the IC₅₀ value.

Troubleshooting & FAQs for Researchers

Q1: The inhibitory activity of my this compound sample in the SLOXI assay is lower than expected. What could be the cause?

  • Solution: Verify the integrity of your this compound stock solution. As an organic compound, it can degrade over time, especially if not stored properly. Prepare a fresh solution in DMSO, ensure it is fully dissolved, and avoid repeated freeze-thaw cycles. Also, check the activity and concentration of your lipoxygenase enzyme.

Q2: Are there known stability or solubility issues with this compound I should account for in my in vivo experiments?

  • Solution: Yes. For in vitro assays, DMSO is a common solvent with a reported solubility of up to 32 mg/mL [2]. For in vivo studies, you may need to use a suspension agent like carboxymethyl cellulose (CMC). Always include vehicle control groups to rule out effects from the solvent itself.

Pathways for Further Investigation

The search indicates that this compound's efficacy has been noted in neurodegeneration models like excitotoxicity and ischemia, with effects attributed to both dual COX/LOX inhibition and direct antioxidant properties [2]. To expand your knowledge:

  • Conduct a Targeted Literature Search: Use databases like PubMed with specific queries such as "this compound neuroprotection", "this compound arthritis model", or "this compound pharmacokinetics".
  • Explore Related Compounds: The field is actively developing dual COX/LOX inhibitors. Investigating compounds like Licofelone may provide valuable comparative data and alternative research tools [3].

References

Understanding Phenidone: Mechanism & Properties

Author: Smolecule Technical Support Team. Date: February 2026

Phenidone (1-phenyl-3-pyrazolidinone, CAS 92-43-3) is a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes [1]. It is an organic compound widely used in photographic development and as a research tool in biological studies [2] [1]. The table below summarizes its core characteristics.

Property Description
Mechanism of Action Dual inhibitor of Cyclooxygenase (COX) and Lipoxygenase (LOX) [1].
Primary Applications Photographic developer; pharmaceutical/dye manufacturing; research tool in neuroscience, inflammation, and plant biology [2] [3] [1].
Molecular Weight 162.19 g/mol [1].
CAS Number 92-43-3 [1].
Chemical Formula C9H10N2O [1].
SDF C1CN(NC1=O)C2=CC=CC=C2 [1].

Experimental Preparation: Protocols & Data

A key to successful experimentation is the proper preparation of this compound solutions. The following table provides standard protocols for preparing stock solutions for in vitro and in vivo work, based on manufacturer data [1].

Solution Type Solvent Concentration Preparation Instructions Storage & Stability
In Vitro Stock DMSO 32 mg/mL (197.29 mM) Dissolve powder in fresh, moisture-absorbing DMSO. -20°C powder, 3 years from receipt [1].
In Vivo Stock (Suspension) 0.5% CMC-Na 5 mg/mL Add powder to solvent and mix thoroughly to form a homogeneous suspension [1]. Prepare fresh before use.

For in vivo administration, particularly in rodent models of cerebral ischemia, a common protocol is a single intraperitoneal (i.p.) injection of LOXBlock-1 (a this compound-related inhibitor) at 50 mg/kg [4]. This has been shown to reduce infarct sizes and improve behavioral outcomes, with efficacy even when treatment was delayed until four hours after the onset of ischemia [4].

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with this compound.

  • Problem 1: Low Solubility in Aqueous Buffers

    • Cause: this compound has high solubility in DMSO but low inherent solubility in water.
    • Solution: First, create a concentrated stock solution in DMSO. Then, dilute this stock into your aqueous buffer or cell culture medium. Ensure the final DMSO concentration is non-toxic to your experimental system (e.g., typically below 0.1-1% for cell cultures) [1].
  • Problem 2: Inconsistent In Vivo Results

    • Cause: Variability in the suspension homogeneity of this compound in vehicles like CMC-Na can lead to inaccurate dosing.
    • Solution: Ensure the suspension is mixed thoroughly and is homogeneous immediately before administration. Using a standardized formulation protocol, as mentioned above, is critical [1]. Furthermore, confirm the activity of your batch in a simple in vitro bioassay if possible.
  • Problem 3: Need to Modulate Specific Pathways (JA vs. Eicosanoids)

    • Cause: this compound's dual inhibition might not be desirable if you need to target only one pathway.
    • Solution:
      • For JA-specific inhibition: In plant stress response studies, this compound is used specifically to inhibit JA biosynthesis [5].
      • For specific 12/15-LOX inhibition: In neurological disease models, consider using a more specific inhibitor like LOXBlock-1. This compound has been shown to provide neuroprotection in mouse models of stroke by reducing 12-HETE levels and infarct size without activating other stress pathways like NRF2 or HIF1α [4].

Visualizing the Signaling Pathway

The following diagram, generated with Graphviz, illustrates the core signaling pathway through which this compound exerts its neuroprotective effects, based on research in experimental stroke models [4].

phenidone_pathway Ischemic Insult Ischemic Insult 12/15-LOX Activity 12/15-LOX Activity Ischemic Insult->12/15-LOX Activity Oxidative Stress\n(e.g., 12-HETE ↑) Oxidative Stress (e.g., 12-HETE ↑) 12/15-LOX Activity->Oxidative Stress\n(e.g., 12-HETE ↑) Neuronal Cell Death Neuronal Cell Death Oxidative Stress\n(e.g., 12-HETE ↑)->Neuronal Cell Death This compound / LOXBlock-1 This compound / LOXBlock-1 This compound / LOXBlock-1->12/15-LOX Activity Inhibits This compound / LOXBlock-1->Oxidative Stress\n(e.g., 12-HETE ↑) Reduces Neuroprotection Neuroprotection This compound / LOXBlock-1->Neuroprotection

Diagram Title: this compound's Neuroprotective Mechanism in Ischemic Stroke

This diagram shows how an ischemic insult leads to increased 12/15-LOX activity, which in turn elevates oxidative stress (marked by 12-HETE) and results in neuronal death. This compound (or the specific inhibitor LOXBlock-1) inhibits 12/15-LOX, reducing oxidative stress and ultimately leading to neuroprotection [4].

References

Phenidone vs BW755C efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

The following table summarizes the core characteristics and experimental data for Phenidone and BW755C based on the available literature.

Feature This compound BW755C
Primary Mechanism Dual inhibitor of Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways [1] [2] Dual inhibitor of Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways [3]
Efficacy against 5-LOX Inconsistent data: effective in rat models [4], but inactive against human 5-LOX in one study [5] Potent inhibitor; significantly higher free radical-scavenging activity than plant extract in one model [3]
Efficacy against COX Active against both COX-1 and COX-2 in the micromolar range [5] Data not fully available in search results; known as a dual COX/LOX inhibitor [3]
Effect on Hydroxyl Radicals Inhibits generation [3] Stimulates generation [3]

| Key Experimental Findings | - Inhibited LTB4 production & vascular permeability in rat zymosan model [4]

  • Attenuated neurotoxicity via antioxidant action [2] | - Inhibited initial phase of increased vascular permeability in rat peritoneal cavity [4]
  • More potent than this compound in free radical-scavenging in one model [3] |

> Note on Research Timeliness: The most direct comparative study was published in 2002 [3], and key supporting studies on efficacy are from the 1990s [4] [2]. This information may not represent the current state of research.

Experimental Protocols from Key Studies

Here are the methodologies from two pivotal studies that provide direct or indirect comparison data.

  • Study 1: Antioxidant Activity (2002)

    • Objective: To evaluate the influence of this compound, BW755C, and vitamin E on free radical-scavenging activities, CCl4-induced lipid peroxidation, and arachidonic acid metabolism [3].
    • In Vivo Model: Glucose oxidase-induced paw oedema in animals [3].
    • In Vitro Assays:
      • Inhibition of hydroxyl radical and superoxide generation.
      • Hydrogen peroxide-induced lysis of erythrocytes.
      • CCl4-induced lipid peroxidation.
      • Measurement of dioxygenase activity of lipoxygenase [3].
    • Key Outcome: BW755C and this compound showed "significantly higher free radical-scavenging activity" compared to a plant extract, but BW755C stimulated hydroxyl radical generation while this compound inhibited it [3].
  • Study 2: Zymosan-Induced Inflammation (1991)

    • Objective: To compare the anti-inflammatory activity of selective 5-LOX inhibitors (including this compound and BW755C) with other drugs in a rat model [4].
    • In Vivo Model: Zymosan injected into the rat knee joint and peritoneal cavity [4].
    • Assays:
      • Measurement of increased vascular permeability over time.
      • Eicosanoid production (LTB4, etc.).
      • Leukocyte infiltration [4].
    • Key Outcome: Both this compound and BW755C, administered orally, dose-dependently inhibited the initial phase of increased vascular permeability and LTB4 production in the peritoneal cavity [4].

Mechanism of Action Diagram

The following diagram illustrates the shared and differing effects of this compound and BW755C on the arachidonic acid inflammation pathway, based on the cited studies.

G AA Arachidonic Acid (AA) COX COX Pathway AA->COX LOX 5-LOX Pathway AA->LOX PGs Prostaglandins (PGs) COX->PGs LTs Leukotrienes (LTs, LTB4) LOX->LTs Note * Efficacy against human 5-LOX is debated. LOX->Note Inflam Inflammation (Edema, Pain) PGs->Inflam LTs->Inflam HR Hydroxyl Radicals Inhibit Inhibition Inhibit->COX Blocks Inhibit->LOX Blocks* Inhibit->HR Blocks Stim Stimulation Stim->HR Promotes This compound This compound This compound->Inhibit BW755C BW755C BW755C->Inhibit BW755C->Stim

Key Insights for Researchers

  • Species-Specific Efficacy is Critical: The most significant finding for drug development is the conflicting data on this compound's efficacy against human 5-LOX [5]. This highlights the critical importance of validating results from animal models in human enzyme and tissue assays early in the development process.
  • Consider the Broader Radical Effects: While both compounds target the COX/LOX pathway, their divergent effects on hydroxyl radical generation suggest they may influence oxidative stress pathways differently [3]. This could have implications for their application in diseases where oxidative damage is a key component.
  • Modern Research is Lacking: The absence of recent, direct comparative studies indicates a gap in the current literature. This could represent an opportunity for new research using contemporary biochemical and cellular models to re-evaluate these compounds.

References

The Arachidonic Acid Pathway and Inhibitor Targets

Author: Smolecule Technical Support Team. Date: February 2026

To understand how different inhibitors work, it's helpful to first look at the process they affect. The diagram below illustrates the arachidonic acid pathway, which is central to inflammation, and shows the points where different types of inhibitors act.

G CellMembrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) CellMembrane->AA Phospholipase A₂ COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins (PGs) (Inflammation, Pain, Fever) Leukotrienes Leukotrienes (LTs) (Inflammation, Bronchoconstriction) COX->Prostaglandins LOX->Leukotrienes Steroids Corticosteroids Steroids->CellMembrane Inhibits NSAIDs Traditional NSAIDs (nonselective COX inhibitors) NSAIDs->COX Inhibits COX2Inhib COX-2 Selective Inhibitors (e.g., Celecoxib, Meloxicam) COX2Inhib->COX Selectively Inhibits LOXInhib LOX Inhibitors (e.g., Zileuton) LOXInhib->LOX Inhibits DualInhib Dual COX/LOX Inhibitors (e.g., Phenidone) DualInhib->COX Dual Inhibition DualInhib->LOX Dual Inhibition

This pathway shows that This compound's key differentiator is its ability to simultaneously block both the COX and LOX branches, potentially offering a broader anti-inflammatory effect than inhibitors that target only one pathway [1].

Comparison of Anti-Inflammatory Inhibitor Classes

The table below summarizes the main classes of inhibitors that act on the arachidonic acid pathway.

Inhibitor Class Key Examples Primary Mechanism of Action Key Advantages / Rationale Reported Limitations / Risks
Dual COX/LOX Inhibitors This compound [1] Inhibits both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes [1]. Broader anti-inflammatory effect by reducing both prostaglandins and leukotrienes; may avoid some side effects of selective inhibition [2]. Limited modern clinical data; research is primarily pre-clinical.
Novel Thiophene derivatives [3] Synthetic compounds designed for dual COX/LOX inhibition. Aim for safer and more effective profiles; active area of drug development [3]. Mostly in experimental stages; not yet approved drugs.
COX-2 Selective Inhibitors Celecoxib, Meloxicam, Etoricoxib [4] [5] Primarily inhibit the COX-2 enzyme induced at inflammation sites. Reduced risk of gastrointestinal side effects compared to non-selective NSAIDs [4] [5]. Increased cardiovascular risk (e.g., hypertension, heart failure) [4].
Non-Selective COX Inhibitors Ibuprofen, Naproxen, Diclofenac [4] Inhibit both COX-1 ("housekeeping" enzyme) and COX-2 (inflammatory enzyme). Well-established efficacy for pain and inflammation [4]. Gastrointestinal toxicity, renal impairment, anti-platelet effects [4].
5-LOX Inhibitors Zileuton [6] Selectively inhibit the 5-lipoxygenase (5-LOX) enzyme, reducing leukotriene production. Targeted approach for leukotriene-mediated conditions (e.g., asthma) [6]. Potential for liver toxicity; limited to specific indications [6].
Corticosteroids Methylprednisolone [7] Inhibit Phospholipase A₂, preventing the release of arachidonic acid itself. Broad, upstream action on the inflammatory pathway. Systemic hormonal side effects with long-term use.

Experimental Insights on this compound

Available experimental data on this compound is promising but not as extensive as for other inhibitors.

  • Mechanism and Early Findings: this compound (1-phenyl-3-pyrazolidinone) was identified as a dual cyclooxygenase/lipoxygenase inhibitor that can block the synthesis of arachidonic acid metabolites, which are key drivers of inflammation [1]. One study noted its antioxidant properties might contribute to preventing neuronal damage in a kainic acid-induced seizure model [1].
  • Comparative Experimental Data: A 2025 experimental study on spinal cord injury (SCI) in rats provides a direct, though indirect, comparison. This study compared Meloxicam (a COX-2 selective inhibitor) with Methylprednisolone (a steroid) and Diclofenac (a non-selective NSAID). It found that Meloxicam was the most effective at reducing key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) at the injury site [7]. This study did not include this compound, but it illustrates the kind of comparative cytokine data that is valuable for evaluating anti-inflammatory efficacy in disease models.

Research Recommendations

For researchers aiming to conduct a rigorous comparison, here are some suggested pathways and methodologies based on current literature.

  • Key Pathways to Investigate:
    • COX-1/COX-2 Enzyme Assays: Quantify half-maximal inhibitory concentration (IC50) values for this compound and comparators against isolated enzymes to establish selectivity profiles [5].
    • 5-LOX Enzyme Assays: Similarly, determine IC50 values against the 5-LOX enzyme to confirm and quantify LOX inhibition [6].
    • Cell-Based Assays: Measure the reduction of specific pro-inflammatory mediators like PGE2 (a prostaglandin) and LTB4 (a leukotriene) in immune cells (e.g., macrophages) stimulated by lipopolysaccharide (LPS) or calcium ionophore [8].
    • In Vivo Efficacy Models: Use standardized models such as carrageenan-induced rat paw edema to assess and compare the potency of anti-inflammatory effects in a whole organism [7].

The field of dual COX/LOX inhibition is active, with research ongoing into novel compounds like thiophene derivatives to achieve a safer and more effective anti-inflammatory profile [3]. Exploring these recent chemical classes may provide more robust comparative data than what is currently available for this compound.

References

Mechanism of Action & Antioxidant Profile

Author: Smolecule Technical Support Team. Date: February 2026

Phenidone (1-phenyl-3-pyrazolidinone) is recognized for its antioxidant properties, which are primarily linked to its dual inhibitory action on key enzymes in the arachidonic acid pathway and potential direct radical-scavenging effects [1] [2] [3].

The table below summarizes its core mechanisms:

Mechanism Description Key Supporting Evidence
Dual COX/LOX Inhibition Simultaneously inhibits both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes [3]. In vivo neuroprotection; effect replicated by drug combinations (e.g., NS-398 + esculetin) [1] [2].
In Vivo Antioxidant Effects Reduces oxidative stress markers in the brain [1] [2]. Dose-dependent attenuation of lipid peroxidation, protein oxidation, and glutathione status impairment in rat hippocampus [1] [2].
Direct Antioxidant Action Neuroprotection may involve properties beyond enzyme inhibition [3]. Suggested to contribute to neuroprotective effects in various models [3].

Experimental Data from Key Studies

Here is a summary of the quantitative findings and methodologies from pivotal research on this compound's neuroprotective and antioxidant effects.

In Vivo Neuroprotection Against Kainate-Induced Toxicity A key study provides robust experimental data on this compound's effects [1] [2].

  • Experimental Protocol:
    • Animal Model: Rats.
    • Toxin: Kainic acid (KA) at 10 mg/kg, administered intraperitoneally to induce excitotoxic brain damage.
    • This compound Treatment: Administered orally at doses of 25, 50, or 100 mg/kg, five times every 12 hours before KA injection [1] [2].
    • Measured Outcomes: Behavioral signs, oxidative stress markers (lipid peroxidation, protein oxidation), glutathione (GSH) status, and hippocampal neuron loss [1] [2].
  • Key Results:
    • This compound dose-dependently attenuated all KA-induced toxic effects, including oxidative stress and neuron loss [1] [2].
    • The study compared this compound to aspirin (COX inhibitor) and esculetin (LOX inhibitor). Inhibitors given alone failed to protect, whereas the combination of NS-398 (COX-2 inhibitor) + esculetin replicated this compound's protective effect, validating the importance of dual pathway inhibition [1] [2].

Comparison with Structural Analogs Another study evaluated phenyl-pyrazolone derivatives structurally related to this compound [4].

  • Experimental Model: Croton oil ear test in mice (acute inflammation).
  • Finding: One derivative (5h) reduced edema similarly to indomethacin and more efficiently than phenylbutazone [4].
  • Key Insight: The anti-inflammatory activity was not linked to significant COX/LOX inhibition or redox potential, but was correlated with the compound's lipophilicity (logP), suggesting a different mechanism for these analogs that may not directly apply to this compound itself [4].

Experimental Protocols for Antioxidant Activity

For researchers looking to validate antioxidant activity, the following are core methodologies. Note that these are general protocols, as the search results did not contain the specific step-by-step methods used in the this compound studies.

1. In Vivo Assessment of Neuroprotective Antioxidant Activity This protocol is based on the study by Kim et al. (2000) [1] [2].

Start Study Start Group Randomize Animals (Control, Disease Model, Treatment Groups) Start->Group PreTreat Pre-Treatment Phase (Oral administration of test compound e.g., this compound: 25, 50, 100 mg/kg) Multiple doses over time Group->PreTreat Induce Induce Disease Model (e.g., Kainic acid injection to trigger excitotoxicity) PreTreat->Induce Monitor Monitor & Measure (Behavioral signs, Sacrifice) Induce->Monitor Analyze Tissue Analysis Monitor->Analyze OxStress Oxidative Stress Markers Analyze->OxStress Histo Histological Analysis Analyze->Histo End Data Analysis & Conclusion OxStress->End Histo->End

2. Common In Vitro Antioxidant Assays While not used in the cited this compound studies, these standard assays are relevant for profiling antioxidant activity [5] [6] [7].

  • ABTS⁺• Scavenging Assay: Measures the ability of a compound to scavenge the stable radical cation ABTS⁺•, monitored by a decrease in absorbance at 734 nm [5] [6].
  • DPPH• Scavenging Assay: Assesses hydrogen-donating ability by measuring the reduction of the purple DPPH• radical, monitored by a decrease in absorbance at 517 nm [6] [7] [8].
  • Ferric Reducing Antioxidant Power (FRAP): Measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by antioxidants, resulting in a colored complex measured at 593 nm [5] [6].
  • Inhibition of Lipid Peroxidation: Can be assessed in tissue homogenates or model systems, with oxidation products like malondialdehyde (MDA) measured via the thiobarbituric acid reactive substances (TBARS) assay [1] [7].

Key Research Gaps and Considerations

For a comprehensive and up-to-date comparison guide, you should be aware of the following limitations in the current search results:

  • Dated Primary Research: The foundational in vivo studies on this compound's antioxidant activity are from 2000-2006 [4] [1]. Newer research may have been conducted since.
  • Limited Direct Comparisons: While this compound was compared to single-pathway inhibitors, the search results lack head-to-head comparisons with other well-known dual COX/LOX inhibitors or classic antioxidants.
  • Mechanism Nuance: The precise contribution of its direct antioxidant effect versus its enzymatic inhibition to its overall neuroprotection is noted as an area requiring further characterization [1] [3].

References

Experimental Findings of Phenidone in a Preclinical Model

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the effects of Phenidone observed in a study of N-methyl-N-nitrosourea (MNU)-induced mammary gland carcinoma in albino rats.

Aspect Investigated Experimental Findings Significance / Proposed Mechanism
Tumor Prevention Reduction in tumor incidence, total tumor number, and tumor burden [1]. This compound exhibits chemopreventive potential [1].
Mammary Gland Morphology Reduction in the number of undifferentiated terminal end buds (TEBs) and alveolar buds (ABs), which are sites for malignant transformation [1]. Limits the formation of structures prone to cancer development [1].
Inflammatory Pathways Downregulation of COX-2 and 5-LOX enzymes; decrease in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [1]. This compound acts as a dual inhibitor of COX-2 and 5-LOX, reducing inflammation linked to cancer progression [1].
Oxidative Stress Attenuation of lipid peroxidation (MDA levels); restoration of antioxidant enzymes (SOD, CAT, GSH) [1]. Reduces oxidative damage to cells, a key factor in carcinogenesis [1].
Apoptosis Upregulation of pro-apoptotic caspase-3 and Bax; downregulation of anti-apoptotic Bcl-2 [1]. Promoves programmed cell death in tumor cells [1].
Cardiotoxicity (ECG) MNU-induced abnormalities in QT interval, QRS complex, and heart rate were restored towards normal with this compound treatment [1]. Suggests a protective effect against cancer therapy-associated cardiotoxicity, though not a direct anti-cancer effect [1].

Detailed Experimental Protocol

The key comparative study followed this methodology [1]:

  • Animal Model: Female albino Wistar rats.
  • Carcinogen Challenge: A single intraperitoneal dose of MNU (50 mg/kg body weight) was administered to induce mammary carcinoma.
  • Treatment Groups: Rats were divided into different groups, including:
    • Carcinogen Control: Received MNU only.
    • This compound-Treated: Received MNU followed by oral administration of this compound.
    • Positive Control: Received MNU followed by Tamoxifen.
    • Vehicle Control: Received the substance used to dissolve the drugs.
  • Treatment Duration: this compound administration began two weeks after the MNU injection and continued for 28 weeks.
  • Endpoints Analyzed: Tumor development was monitored weekly. At the end of the study, mammary gland tissues and blood samples were collected for biochemical, molecular, and histological analysis.

Mechanism of Action and Signaling Pathway

The study proposes that this compound's anti-cancer and chemopreventive effects are primarily linked to its dual inhibition of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inflammatory pathways [1]. This mechanism reduces the production of various pro-inflammatory and pro-carcinogenic metabolites.

The diagram below illustrates this proposed signaling pathway and the biological effects observed in the study.

G MNU MNU Carcinogen Inflammation Inflammatory Stimulus MNU->Inflammation COX2 COX-2 Enzyme Inflammation->COX2 LOX5 5-LOX Enzyme Inflammation->LOX5 OxidativeStress Oxidative Stress Inflammation->OxidativeStress PGE2 PGE₂ & other Eicosanoids COX2->PGE2 Leukotrienes Leukotrienes LOX5->Leukotrienes CancerHallmarks Proliferation, Angiogenesis Apoptosis Inhibition PGE2->CancerHallmarks Leukotrienes->CancerHallmarks ApoptosisDysregulation Apoptosis Dysregulation (Bcl-2 ↑, Bax ↓, Caspase-3 ↓) CancerHallmarks->ApoptosisDysregulation TumorDevelopment Mammary Tumor Development CancerHallmarks->TumorDevelopment OxidativeStress->TumorDevelopment ApoptosisDysregulation->TumorDevelopment This compound This compound Treatment Inhibition Dual COX-2 / 5-LOX Inhibition This compound->Inhibition Inhibition->PGE2 Downregulates Inhibition->Leukotrienes Downregulates DownstreamEffects Reduced Inflammation & Oxidative Stress Inhibition->DownstreamEffects DownstreamEffects->OxidativeStress Attenuates DownstreamEffects->TumorDevelopment Inhibits ApoptosisRestoration Restored Apoptosis (Bcl-2 ↓, Bax ↑, Caspase-3 ↑) DownstreamEffects->ApoptosisRestoration ApoptosisRestoration->TumorDevelopment Inhibits TumorPrevention Reduced Tumor Incidence & Burden

Research Context and Next Steps

The search results indicate that comparative data on this compound is scarce. The available study is a preclinical investigation, meaning its findings have not yet been validated in human trials [1]. Furthermore, the study did not compare this compound against a wide range of modern targeted therapies, but rather against a known carcinogen (MNU) and Tamoxifen as a positive control.

To deepen your research, you could explore the following:

  • Broader Database Searches: Use specialized resources mentioned in the search results, such as the NCI-60 screening program and its COMPARE algorithm, to find compounds with similar activity patterns to this compound [2].
  • Focus on the Mechanism: Investigate other established or experimental dual COX-2/5-LOX inhibitors for a more mechanism-focused comparison, as this is a recognized approach in cancer chemoprevention research [1].

References

Phenidone and hydroquinone synergistic effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Synergistic Action

The superadditive effect operates through a regeneration mechanism [1]. In this process:

  • Phenidone acts as the Electron Transfer Agent (ETA). It has a strong affinity for and adsorbs to silver halide crystals. It reduces the silver halide, becomes oxidized in the process, and donates electrons [1].
  • Hydroquinone acts as the Main Developing Agent. It has a higher reduction potential but poor adsorption to silver halide. It regenerates the oxidized this compound back to its active form, itself becoming oxidized [1].
  • This cycle allows this compound to be reused repeatedly, making the development process highly efficient. The ultimate source of electrons for reducing silver halides is hydroquinone [1].

The diagram below illustrates this electron transfer and regeneration cycle:

G Phenidone_Reduced This compound (Reduced) Phenidone_Oxidized This compound (Oxidized) Phenidone_Reduced->Phenidone_Oxidized  Donates e⁻  Oxidized Phenidone_Oxidized->Phenidone_Reduced  Regenerated Hydroquinone_Reduced Hydroquinone (Reduced) Hydroquinone_Oxidized Hydroquinone (Oxidized) Hydroquinone_Reduced->Hydroquinone_Oxidized  Reduces this compound  Donates e⁻ SilverHalide Silver Halide (AgX) MetallicSilver Metallic Silver (Ag) SilverHalide->MetallicSilver  Reduced by e⁻

Comparative Quantitative Data

The table below summarizes key quantitative data on the performance of this compound, both alone and in combination with hydroquinone.

Developing Agent Relative Developing Power Key Synergistic Ratios Inhibition Constants (Ki)
This compound Alone 5-10x more powerful than Metol [2] 45 µM (competitive inhibitor of phenylbutazone oxidation) [3]

| This compound + Hydroquinone | Achieves same development level at lower concentration and in less time than Metol [2] | Example H&W Developer [4]: · this compound: 3.3 g · Hydroquinone: 0.5 g · Ratio (this compound:HQ): approx. 6.6:1 | — | | Metol + Hydroquinone | — | — | — |

Experimental Protocols and Methodologies

Protocol 1: Photographic Development Testing

This protocol outlines a method for preparing and testing a superadditive this compound-HQ developer, adapted from a photographic forum discussion [4].

  • 1. Solution Preparation
    • Part A (Developing Agents): Dissolve 3.3g this compound and 0.5g Hydroquinone in 170ml of propylene glycol. Gentle heat (40-50°C) and stirring may be required. Once dissolved, add more propylene glycol to a final volume of 200ml [4].
    • Part B (Alkaline Accelerator): Dissolve 27.3g anhydrous Sodium Sulfite, 14g anhydrous Sodium Carbonate, and 0.8g Potassium Bromide (optional restrainer) in 170ml water. Add water to make 200ml [4].
  • 2. Working Solution & Development: To create the working developer, mix 1 part Part A with 1 part Part B and 30 parts water. Develop the film for 12-16 minutes at 20°C with minimal agitation [4].
  • 3. Data Collection: Compare the resulting film's density and contrast against controls developed with this compound or hydroquinone alone.
Protocol 2: Biochemical Oxidation Analysis

This method is derived from a study investigating this compound's oxidation by prostaglandin endoperoxide synthetase [3].

  • 1. Reaction Setup: The oxidation of this compound is studied using the hydroperoxidase component of prostaglandin endoperoxide synthetase or horseradish peroxidase as an enzyme source [3].
  • 2. Radical Detection:
    • Spectrophotometry: The initial oxidation product, a radical cation, can be detected by its characteristic visible absorption spectrum (maxima at 514, 490, and 472 nm) [3].
    • Electron Paramagnetic Resonance (EPR): The radical cation can be identified by a complex multiline EPR signal centered at g = 2.0039 [3].
  • 3. Inhibition Assay: this compound's inhibitory effect is measured by its ability to competitively inhibit the hydroperoxide-dependent oxidation of other compounds like phenylbutazone, allowing for the calculation of a Ki value [3].

The experimental workflow for the biochemical analysis is as follows:

G Step1 Reaction Setup (Enzyme + this compound) Step2 Initiate Oxidation (Add Hydroperoxide) Step1->Step2 Step3 Radical Detection Step2->Step3 Step4 Inhibition Assay Step3->Step4 SubStep3a Spectrophotometry (Measure absorbance at 514 nm) Step3->SubStep3a SubStep3b EPR Spectroscopy (Detect radical signal) Step3->SubStep3b

Key Research Implications

The this compound-HQ synergy offers valuable insights for research:

  • Efficient Electron Transfer Systems: The regeneration mechanism is a model for designing efficient redox systems in chemical engineering and materials science [1].
  • Dual Enzyme Inhibition: this compound's ability to inhibit both cyclooxygenase and lipoxygenase pathways, linked to its oxidation, is relevant for investigating anti-inflammatory and neuroprotective compounds [2] [3].
  • Radical Chemistry: The stable radical cation formed during this compound's oxidation makes it a useful subject for studying radical-mediated chemical and biological processes [3].

References

Phenidone Efficacy in Human Umbilical Vein Endothelial Cells (HUVECs)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings from a study investigating the effect of phenidone and its derivatives on TNF-α stimulated HUVECs [1].

Cell Line/Tissue Stimulus/Model Key Findings on Efficacy Experimental Readout
HUVECs (Human Umbilical Vein Endothelial Cells) TNF-α stimulation This compound inhibited expression of ICAM-1, VCAM-1, and E-selectin [1]. Flow cytometry
HUVECs (Human Umbilical Vein Endothelial Cells) TNF-α stimulation; parallel plate flow chamber 4-4-dimethyl-phenidone and 5-phenyl-phenidone inhibited adhesion molecule expression more effectively than this compound [1]. Flow cytometry
HUVECs (Human Umbilical Vein Endothelial Cells) TNF-α stimulation; parallel plate flow chamber 4-4-dimethyl-phenidone attenuated leukocyte rolling under flow more effectively than this compound [1]. Parallel plate flow chamber assay
HUVECs (Human Umbilical Vein Endothelial Cells) TNF-α stimulation Inhibitory effect was strongest with pre-incubation, present with co-incubation, and absent when this compound was added after stimulation [1]. Flow cytometry

Detailed Experimental Methodology

The data in the table above was generated using the following key experimental protocols [1]:

  • Cell Culture: HUVECs were harvested from fresh umbilical cords via collagenase treatment. They were grown in a specialized endothelial cell growth medium and used for experiments after reaching confluency on collagen-coated surfaces [1].
  • Endothelial Cell Activation & Inhibitor Treatment: HUVECs were stimulated with TNF-α (0.5 ng/mL). This compound and its derivatives were tested at concentrations up to 2 mMol in three different treatment schedules:
    • Pre-incubation: Inhibitor added 2 hours before TNF-α stimulation.
    • Co-incubation: Inhibitor added simultaneously with TNF-α.
    • Post-incubation: Inhibitor added 2 hours after TNF-α stimulation [1].
  • Measurement of Adhesion Molecule Expression: After a 6-hour incubation period, HUVECs were labeled with fluorescently-conjugated monoclonal antibodies against E-selectin, ICAM-1, and VCAM-1. The level of expression was quantified using flow cytometry [1].
  • Leukocyte-Endothelial Interactions under Flow: HUVEC monolayers, grown on coverslips and pre-treated with inhibitors, were placed in a parallel plate flow chamber. Isolated human polymorphonuclear neutrophils (PMNs) were perfused over the endothelium. Leukocyte rolling and firm adhesion were examined morphometrically from digitized video recordings [1].

Mechanism of Action and Signaling Pathway

This compound is a combined inhibitor of the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) [1]. These enzymes are responsible for producing prostaglandins and leukotrienes, respectively, from arachidonic acid. Leukotrienes, such as LTB4, can trigger the expression of adhesion molecules on endothelial cells. The following diagram illustrates the signaling pathway through which this compound exerts its effect on endothelial cells.

G Stimulus Inflammatory Stimulus (e.g., TNF-α) NFkB Transcription Factor Activation (e.g., NF-κB) Stimulus->NFkB Induces AdhesionMolecules Adhesion Molecule Expression (E-selectin, ICAM-1, VCAM-1) NFkB->AdhesionMolecules Promotes LeukocyteRecruitment Leukocyte Recruitment (Rolling, Firm Adhesion) AdhesionMolecules->LeukocyteRecruitment Mediates ArachidonicAcid Arachidonic Acid Leukotrienes Leukotriene Production (e.g., LTB4) ArachidonicAcid->Leukotrienes 5-LOX Converts Leukotrienes->NFkB Activates This compound This compound COX Cyclooxygenase (COX) This compound->COX Inhibits LOX 5-Lipoxygenase (5-LOX) This compound->LOX Inhibits LOX->Leukotrienes Catalyzes

Interpretation and Research Considerations

  • Timing is Critical: The efficacy of this compound is highly dependent on when it is administered relative to the inflammatory stimulus. Its effect is greatest when added before or during activation, suggesting it acts on early signaling events leading to gene expression rather than on pre-existing proteins [1].
  • Derivatives Offer Promise: The study indicates that structural modifications to this compound can yield more potent inhibitors. The increased lipophilicity of derivatives like 4-4-dimethyl-phenidone is correlated with enhanced inhibitor potency, providing a valuable direction for future drug design [1].
  • Limited Cross-Cell Line Data: The available search results provide a robust analysis in HUVECs but do not offer a direct, quantitative comparison of this compound's efficacy across other common cell lines used in pharmaceutical research (such as CHO or HEK293). This gap highlights an area where further primary research may be needed.

References

Phenidone vs. Selective COX-2 Inhibitors: Core Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Phenidone Selective COX-2 Inhibitors
Primary Target Lipoxygenase (LOX) enzymes [1] [2] Cyclooxygenase-2 (COX-2) enzyme [3] [4] [5]
Mechanism of Action Dual inhibitor of LOX and COX (non-selective) [1] Selective inhibitor of the inducible COX-2 isoform [6] [5]
Therapeutic Role Research chemical; not a mainstream therapeutic agent [1] [2] Approved pharmaceuticals for pain and inflammation (e.g., Celecoxib, Etoricoxib) [6] [5] [7]

| Key Indications | • Used in photographic development [1] • Serves as a positive control in in vitro LOX inhibition assays [2] | Osteoarthritis, Rheumatoid Arthritis, Acute Pain, Dysmenorrhea [6] [7] | | Experimental IC₅₀ (Enzyme) | Soybean LOX: 0.93 µg/mL [2] | Varies by specific drug; data typically from cell-based or whole-organism studies [3] [4] |

Mechanisms of Action and Signaling Pathways

This compound and COX-2 inhibitors work on different branches of the arachidonic acid cascade, as illustrated in the diagram below.

G AA Arachidonic Acid (AA) COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX Prostaglandins Prostaglandins (PGE₂) COX->Prostaglandins  Pathway Leukotrienes Leukotrienes (LTs) LOX->Leukotrienes  Pathway COX2_Inhibitors COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX  Inhibits Phenidone_Inhibitor This compound Phenidone_Inhibitor->COX  Inhibits (non-selectively) Phenidone_Inhibitor->LOX  Inhibits

  • This compound is a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways [1]. It non-selectively reduces the production of both prostaglandins and leukotrienes, two key classes of inflammatory mediators.
  • Selective COX-2 Inhibitors (e.g., Celecoxib, Etoricoxib) specifically target the COX-2 enzyme, which is induced during inflammation. They block the production of prostaglandins (like PGE₂) without significantly affecting the constitutively expressed COX-1 enzyme, which is responsible for protective functions in the stomach and platelets [3] [4] [5].

Experimental Data and Protocols

Here is a summary of quantitative data and methodologies for key assays relevant to these compounds.

Summary of Experimental Data
Assay / Property This compound (Experimental Data) Selective COX-2 Inhibitors (Class Data)
Lipoxygenase (LOX) Inhibition IC₅₀ = 0.93 µg/mL [2] (Soybean LOX) Not a primary target; weak or no significant activity typically reported.
Anti-inflammatory Activity Reduces edema and cell influx in mouse ear model induced by AA/TPA [1]. Proven efficacy in reducing pain and inflammation in clinical conditions like osteoarthritis and rheumatoid arthritis [6] [7].
Primary Clinical Use Not used in human therapy. First-line therapy for conditions like osteoarthritis and axial spondyloarthritis [6].

| Key Safety Concerns | Not applicable (research use only). | • Increased cardiovascular risk (e.g., hypertension, heart failure) [6] [5]. • Can cause renal impairment, especially with pre-existing risk factors [6]. |

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are detailed methodologies from the literature.

  • Soybean Lipoxygenase (SLOXI) Assay [2]

    • Purpose: To evaluate the ability of a compound to inhibit lipoxygenase activity.
    • Procedure:
      • Prepare a sodium phosphate buffer (0.1 M, pH 8.5).
      • Mix the test compound (e.g., this compound) with the buffer.
      • Initiate the reaction by adding a solution of soybean lipoxygenase enzyme.
      • Add the substrate, linoleic acid, to the mixture.
      • Measure the increase in absorbance at 234 nm using a spectrophotometer, which corresponds to the formation of the hydroperoxide product.
    • Data Analysis: The percentage inhibition is calculated, and the IC₅₀ value (concentration causing 50% inhibition) is determined from a dose-response curve. In recent studies, this compound is used as a positive control with a reference IC₅₀ of 0.93 µg/mL [2].
  • In Vivo Anti-inflammatory Model (Mouse Ear Edema) [1]

    • Purpose: To assess the topical anti-inflammatory efficacy of a compound.
    • Procedure:
      • Induce inflammation in mouse ears by topical application of inflammatory agents such as arachidonic acid (AA) or tetradecanoylphorbol acetate (TPA).
      • Apply the test compound (e.g., this compound, Cyclosporin A, dexamethasone) topically to the ear.
      • After a predetermined time, sacrifice the animals and take ear punches.
      • Weigh the ear punches to quantify the level of edema (swelling).
      • Measure other parameters like vascular permeability and levels of eicosanoids (prostaglandins, leukotrienes) and cell influx.
    • Data Analysis: The reduction in ear weight and other inflammatory parameters in the treatment group compared to the control group indicates the compound's anti-inflammatory potency.

Key Insights for Research and Development

  • Therapeutic Profile: The fundamental difference is that selective COX-2 inhibitors are established, targeted drugs with a known clinical risk-benefit profile, whereas this compound is a non-selective, dual-inhibitor research tool.
  • Research Utility: this compound's value lies in its dual-inhibition mechanism, making it useful for probing the broader arachidonic acid cascade in experimental models [1] [2].
  • Development Pathways: The history of COX-2 inhibitors underscores the importance of long-term safety studies. Their development journey, from initial success to safety controversies and subsequent repurposing efforts for conditions like cancer and Alzheimer's disease, offers critical lessons for drug development [5].

References

Phenidone: Mechanism and Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Phenidone is recognized in pharmacological research as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) [1] [2]. This dual action inhibits both the prostaglandin and leukotriene pathways, which are central to the inflammatory process. It is primarily used as a research tool in preclinical studies.

The following diagram illustrates how this compound's dual inhibition targets the arachidonic acid inflammatory pathway:

G Arachidonic_Acid Arachidonic Acid COX COX Pathway Arachidonic_Acid->COX  Enzymatic Conversion LOX 5-LOX Pathway Arachidonic_Acid->LOX  Enzymatic Conversion Prostaglandins Prostaglandins (Inflammatory Mediators) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammatory Mediators) LOX->Leukotrienes Inhibitor This compound Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Diagram Title: this compound's Dual Inhibition of Inflammatory Pathways

Evidence for its bioactivity comes from animal studies. One key study in spontaneously hypertensive rats (SHR) demonstrated that a single dose of this compound (30 mg/kg, intraperitoneally) lowered systolic blood pressure by a maximum of 74 ± 15 mm Hg [3]. Long-term oral administration over four weeks in young SHRs also arrested the development of hypertension, with treated rats having significantly lower blood pressure (164 ± 4 mm Hg) compared to controls (190 ± 2 mm Hg) [3].

Important Clarification: this compound vs. Pirfenidone

Your search likely yielded limited results due to confusion with a different drug:

Feature This compound Pirfenidone
Primary Use Preclinical research; photographic developer [1] [4] Approved treatment for Idiopathic Pulmonary Fibrosis (IPF) [5] [6]
Mechanism of Action Dual COX/LOX inhibitor [1] [2] Anti-fibrotic and anti-inflammatory (e.g., TGF-beta modulation) [6]
Combination Therapy Data Limited to no clinical data found in search results Available (e.g., with Nintedanib or N-acetylcysteine) [5] [6]
Research Context Tool compound for mechanistic studies Clinical drug for human treatment

References

×

Physical Description

Liquid; Dry Powder
Solid; [Merck Index] White powder; [Alfa Aesar MSDS]

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.079312947 Da

Monoisotopic Mass

162.079312947 Da

Heavy Atom Count

12

LogP

0.89 (LogP)

Melting Point

126.0 °C

UNII

H0U5612P6K

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.0000163 [mmHg]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

92-43-3

Wikipedia

Phenidone

General Manufacturing Information

Photographic Film, Paper, Plate, and Chemical Manufacturing
3-Pyrazolidinone, 1-phenyl-: ACTIVE

Dates

Last modified: 08-15-2023

The Oxylipin Signaling Pathway Is Required for Increased Aphid Attraction and Retention on Virus-Infected Plants

S Bera, R Blundell, D Liang, D W Crowder, C L Casteel
PMID: 32065342   DOI: 10.1007/s10886-020-01157-7

Abstract

Many studies have shown that virus infection alters phytohormone signaling and insect vector contact with hosts. Increased vector contact and movement among plants should increase virus survival and host range. In this study we examine the role of virus-induced changes in phytohormone signaling in plant-aphid interactions, using Pea enation mosaic virus (PEMV), pea aphids (Acyrthosiphon pisum), and pea (Pisum sativum) as a model. We observed that feeding by aphids carrying PEMV increases salicylic acid and jasmonic acid accumulation in pea plants compared to feeding by virus-free aphids. To determine if induction of the oxylipin jasmonic acid is critical for aphid settling, attraction, and retention on PEMV-infected plants, we conducted insect bioassays using virus-induced gene silencing (VIGS), an oxylipin signaling inducer, methyl jasmonate (MeJA), and a chemical inhibitor of oxylipin signaling, phenidone. Surprisingly, there was no impact of phenidone treatment on jasmonic acid or salicylic acid levels in virus-infected plants, though aphid attraction and retention were altered. These results suggest that the observed impacts of phenidone on aphid attraction to and retention on PEMV-infected plants are independent of the jasmonic acid and salicylic acid pathway but may be mediated by another component of the oxylipin signaling pathway. These results shed light on the complexity of viral manipulation of phytohormone signaling and vector-plant interactions.


Effects of phenidone (DuCLOX-2/5 inhibitor) against N-methyl-N-nitrosourea induced mammary gland carcinoma in albino rats

Swetlana Gautam, Soniya Rani, Sara A Aldossary, Abdulaziz S Saeedan, Mohd Nazam Ansari, Gaurav Kaithwas
PMID: 29679652   DOI: 10.1016/j.taap.2018.04.019

Abstract

The present study was designed to evaluate the effects of phenidone (Dual inhibitor of COX-2 and 5-LOX, DuCLOX-2/5 inhibitor) on various aspects of cancer chemoprevention. Treatment with the phenidone was inquested to validate the implications of dual inhibition of arachidonic acid (AA) metabolism against MNU induced mammary gland carcinogenesis. MNU treated rat showed altered hemodynamic profile, distorted cellular architecture, upregulated inflammatory enzyme markers (COX, LOX, Nitric oxide and hydrogen sulfide) and distorted oxidative stress markers (thiobarbituric acid reactive substances, protein carbonyl, superoxide dismutase, catalase and glutathione). Phenidone treatment regulated histological architecture in the experimental animals similar to control. The treatment with phenidone favorably regulated the levels of inflammatory markers, and oxidative stress markers against toxic treatment. Our findings emphasize the potential role of phenidone in suppression of mammary gland carcinoma against the deleterious effects of MNU.


Cold sensing in grapevine-Which signals are upstream of the microtubular "thermometer"

Lixin Wang, Peter Nick
PMID: 28898434   DOI: 10.1111/pce.13066

Abstract

Plants can acquire freezing tolerance in response to cold but non-freezing temperatures. To efficiently activate this cold acclimation, low temperature has to be sensed and processed swiftly, a process that is linked with a transient elimination of microtubules. Here, we address cold-induced microtubules elimination in a grapevine cell line stably expressing a green fluorescent protein fusion of Arabidopsis TuB6, which allows to follow their response in vivo and to quantify this response by quantitative image analysis. We use time-course studies with several specific pharmacological inhibitors and activators to dissect the signalling events acting upstream of microtubules elimination. We find that microtubules disappear within 30 min after the onset of cold stress. We provide evidence for roles of calcium influx, membrane rigidification, and activation of NAD(P)H oxidase as factors in signal susception and amplification. We further conclude that a G-protein in concert with a phospholipase D convey the signal towards microtubules, whereas calmodulin seems to be not involved. Moreover, activation of jasmonate pathway in response to cold is required for an efficient microtubule response. We summarize our findings in a working model on a complex signalling hub at the membrane-cytoskeleton interphase that assembles the susception, perception and early transduction of cold signals.


Rhodium-catalyzed redox-neutral coupling of phenidones with alkynes

Zhoulong Fan, Heng Lu, Wei Li, Kaijun Geng, Ao Zhang
PMID: 28649682   DOI: 10.1039/c7ob01271c

Abstract

A switchable synthesis of N-substituted indole derivatives from phenidones via rhodium-catalyzed redox-neutral C-H activation has been achieved. In this protocol, we firstly disclosed that the reactivity of Rh(iii) catalysis could be enhanced through employing palladium acetate as an additive. Some representative features include external oxidant-free, applicable to terminal alkynes, short reaction time and operational simplicity. The utility of this method is further showcased by the economical synthesis of potent anticancer PARP-1 inhibitors.


Reducing jasmonic acid levels causes ein2 mutants to become ethylene responsive

Joonyup Kim, Sara E Patterson, Brad M Binder
PMID: 23219920   DOI: 10.1016/j.febslet.2012.11.030

Abstract

It has previously been shown that jasmonic acid affects the ethylene signaling pathway. EIN2 is a central component of ethylene signaling that is downstream of the receptors. EIN2 has previously been shown to be required for ethylene responses. We found that reducing jasmonic acid levels, either mutationally or chemically, caused ein2 ethylene-insensitive mutants to become ethylene responsive. This effect was not seen with the ethylene-insensitive etr1-1 mutants that affect receptor function. Based upon these results, we propose a model where jasmonic acid is inhibiting ethylene signal transduction down-stream of the ethylene receptors. This may involve an EIN2-independent pathway.


Herbivore-induced volatiles of cabbage (Brassica oleracea) prime defence responses in neighbouring intact plants

J Peng, J J A van Loon, S Zheng, M Dicke
PMID: 21309974   DOI: 10.1111/j.1438-8677.2010.00364.x

Abstract

When attacked by herbivores, plants release herbivore-induced plant volatiles (HIPV) that may function in direct defence by repelling herbivores or reducing their growth. Emission of HIPV may also contribute to indirect defence by attracting natural enemies of the herbivore. Here, cabbage (Brassica oleracea L.) plants (receiver plants) previously exposed to HIPV and subsequently induced through feeding by five Pieris brassicae L. caterpillars attracted more Cotesia glomerata L. parasitoids than control plants. HIPVs to which receiver plants had been exposed were emitted by B. oleracea infested with 50 P. brassicae caterpillars. Control plants had been exposed to volatiles from undamaged plants. In contrast, there were no differences in the attraction of wasps to receiver plants induced through feeding of one or ten larvae of P. brassicae compared to control plants. In addition, RT-PCR demonstrated higher levels of LIPOXYGENASE (BoLOX) transcripts in HIPV-exposed receiver plants. Exposure to HIPV from emitter plants significantly inhibited the growth rate of both P. brassicae and Mamestra brassicae caterpillars compared to growth rates of caterpillars feeding on control receiver plants. Our results demonstrate plant-plant signalling leading to priming of both indirect and direct defence in HIPV-exposed B. oleracea plants.


Targeted chemotherapy overcomes drug resistance in melanoma

Jingyin Yue, Roberto Vendramin, Fan Liu, Omar Lopez, Monica G Valencia, Helena Gomes Dos Santos, Gabriel Gaidosh, Felipe Beckedorff, Ezra Blumenthal, Lucia Speroni, Stephen D Nimer, Jean-Christophe Marine, Ramin Shiekhattar
PMID: 32241802   DOI: 10.1101/gad.333864.119

Abstract

The emergence of drug resistance is a major obstacle for the success of targeted therapy in melanoma. Additionally, conventional chemotherapy has not been effective as drug-resistant cells escape lethal DNA damage effects by inducing growth arrest commonly referred to as cellular dormancy. We present a therapeutic strategy termed "targeted chemotherapy" by depleting protein phosphatase 2A (PP2A) or its inhibition using a small molecule inhibitor (1,10-phenanthroline-5,6-dione [phendione]) in drug-resistant melanoma. Targeted chemotherapy induces the DNA damage response without causing DNA breaks or allowing cellular dormancy. Phendione treatment reduces tumor growth of BRAF
-driven melanoma patient-derived xenografts (PDX) and diminishes growth of NRAS
-driven melanoma, a cancer with no effective therapy. Remarkably, phendione treatment inhibits the acquisition of resistance to BRAF inhibition in BRAF
PDX highlighting its effectiveness in combating the advent of drug resistance.


The influence of chronic eicosanoid biosynthesis inhibition on life history of the greater waxmoth, Galleria mellonella and its ectoparasitoid, Bracon hebetor

Ender Büyükgüzel, Hasan Tunaz, David Stanley, Kemal Büyükgüzel
PMID: 21303676   DOI: 10.1016/j.jinsphys.2011.01.015

Abstract

Eicosanoids are oxygenated metabolites of three C20 polyunsaturated fatty acids, mainly arachidonic acid (AA; 20:4n-6), but also 20:3n-6 and 20:5n-3. Aside from their importance in biomedicine, eicosanoids act in invertebrate biology. Prostaglandins (PGs) influence salt and water transport physiology in insect rectal epithelia and in Malpighian tubules. PGs also influence a few insect behaviors, including releasing oviposition behavior and behavioral fever. Eicosanoids act in ovarian development and in insect immunity. Because eicosanoids act in several areas of insect biology, we posed the hypothesis that chronic inhibition of eicosanoid biosynthesis, in the absence of microbial challenge, can influence insect life table parameters, including developmental time, survival, adult longevity and parasitoid fecundity. Here we report that inhibiting eicosanoid biosynthesis throughout the larval life exerted minor influences on some life table parameters of the greater wax moth, Galleria mellonella and its ectoparasitoid, Bracon hebetor, however, the inhibitors strongly reduced the production and hatchability of the parasitoids' eggs. The significance of the work relates to the potentials of understanding and targeting eicosanoid systems as a platform for developing new technologies of insect pest management. As seen here, the impact of targeting eicosanoid systems is seen in crucial moments of insect life histories, such as reproduction or immune challenge rather than in overall larval development.


Involvement of lipoxygenase in elicitor-stimulated sanguinarine accumulation in Papaver somniferum suspension cultures

Ivana Holková, Lýdia Bezáková, František Bilka, Andrea Balažová, Marián Vanko, Vítazoslava Blanáriková
PMID: 20829053   DOI: 10.1016/j.plaphy.2010.08.004

Abstract

The involvement of lipoxygenase (LOX, EC 1.13.11.12) in elicitor-induced opium poppy defense response was investigated. Papaver somniferum L. suspension cultures were treated with abiotic elicitor methyl jasmonate (MJ), fungal elicitor (Botrytis cinerea homogenate) and phenidone (specific inhibitor of LOX) to determine the involvement of this enzyme in production of sanguinarine, the major secondary metabolite of opium poppy cultures. P. somniferum suspension cultures responded to elicitor treatment with strong and transient increase of LOX activity followed by sanguinarine accumulation. LOX activity increased in elicited cultures, reaching 9.8 times of the initial value at 10 h after MJ application and 2.9 times after B. cinerea application. Sanguinarine accumulated to maximal levels of 169.5 ± 12.5 μg g⁻¹ dry cell weight in MJ-elicited cultures and 288.0 ± 10.0 μg g⁻¹ dry cell weight in B. cinerea-elicited cultures. The treatment of cells with phenidone before elicitor addition, significantly reduced sanguinarine production. The relative molecular weight of P. somniferum LOX (83 kDa) was estimated by using immunobloting and its pH optimum was shown to be pH 6.5.


The jasmonate pathway mediates salt tolerance in grapevines

Ahmed Ismail, Michael Riemann, Peter Nick
PMID: 22223808   DOI: 10.1093/jxb/err426

Abstract

Salt stress is a major constraint for many crop plants, such as the moderately salt-sensitive economically important fruit crop grapevine. Plants have evolved different strategies for protection against salinity and drought. Jasmonate signalling is a central element of both biotic and abiotic stress responses. To discriminate stress quality, there must be cross-talk with parallel signal chains. Using two grapevine cell lines differing in salt tolerance, the response of jasmonate ZIM/tify-domain (JAZ/TIFY) proteins (negative regulators of jasmonate signalling), a marker for salt adaptation Na(+)/H(+) EXCHANGER (NHX1), and markers for biotic defence STILBENE SYNTHASE (StSy) and RESVERATROL SYNTHASE (RS) were analysed. It is shown that salt stress signalling shares several events with biotic defence including activity of a gadolinium-sensitive calcium influx channel (monitored by apoplastic alkalinization) and transient induction of JAZ/TIFY transcripts. Exogenous jasmonate can rescue growth in the salt-sensitive cell line. Suppression of jasmonate signalling by phenidone or aspirin blocks the induction of JAZ/TIFY transcripts. The rapid induction of RS and StSy characteristic for biotic defence in grapevine is strongly delayed in response to salt stress. In the salt-tolerant line, NHX1 is induced and the formation of reactive oxygen species, monitored as stress markers in the sensitive cell line, is suppressed. The data are discussed in terms of a model where salt stress signalling acts as a default pathway whose readout is modulated by a parallel signal chain triggered by biotic factors downstream of jasmonate signalling.


Explore Compound Types